4-(3-Methylphenyl)pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(5-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNVNVFAFWJZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound 4-(3-Methylphenyl)pyrrolidin-2-one. Due to the absence of specific literature for this molecule, this document outlines a plausible and scientifically grounded approach based on established chemical principles for the synthesis of related 4-aryl-pyrrolidin-2-ones. The experimental protocols and characterization data presented herein are predictive and intended to serve as a foundational resource for researchers undertaking the synthesis and evaluation of this compound.
Proposed Synthesis of this compound
A robust and efficient two-step synthetic pathway is proposed for the synthesis of this compound. The synthesis commences with a Friedel-Crafts acylation of toluene with succinic anhydride to yield an intermediate ketoacid, which is subsequently converted to the target lactam via a reductive amination reaction.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-oxo-4-(m-tolyl)butanoic acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) and nitrobenzene (as solvent).
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add a solution of succinic anhydride (1.0 eq) in nitrobenzene dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Toluene Addition: Following the addition of the succinic anhydride solution, add toluene (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with 10% aqueous sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The product, 4-oxo-4-(m-tolyl)butanoic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4-(m-tolyl)butanoic acid (1.0 eq) and ammonium acetate (5.0 eq) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Predicted Spectroscopic and Physical Data
The following tables summarize the expected quantitative data for this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | Multiplet | 4H | Aromatic protons |
| ~6.0 | Broad Singlet | 1H | N-H |
| ~3.6 | Multiplet | 1H | CH-Ar |
| ~3.4 | Multiplet | 2H | CH₂-N |
| ~2.8 | Multiplet | 1H | CH₂-C=O (diastereotopic) |
| ~2.5 | Multiplet | 1H | CH₂-C=O (diastereotopic) |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide) |
| ~140 | Aromatic C (quaternary) |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~124 | Aromatic CH |
| ~48 | CH₂-N |
| ~40 | CH-Ar |
| ~38 | CH₂-C=O |
| ~21 | Ar-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (amide) |
| ~1600, 1480 | Medium | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+• | Molecular Ion Peak |
| [M-CH₃]+ | Loss of methyl group |
| [M-C₇H₇]+ | Loss of tolyl group |
| [M-NHCO]+ | Fragmentation of the lactam ring |
Table 5: Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Detailed Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass and molecular formula of the compound. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and analyze fragmentation patterns.
-
Melting Point: The melting point of the purified solid should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their experimental observations.
An In-Depth Technical Guide on the Physicochemical Properties of 4-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available and predicted physicochemical properties of 4-(3-Methylphenyl)pyrrolidin-2-one. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, this guide also includes data from a positional isomer and computational predictions to offer a broader understanding. All predicted data should be confirmed with experimental validation.
Introduction
This compound is a substituted lactam, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The pyrrolidin-2-one core is a key pharmacophore in various drugs, including nootropics and anticonvulsants. The introduction of an aryl substituent at the 4-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide aims to provide a detailed summary of the known and predicted properties of this compound to support further research and development.
Physicochemical Properties
Due to the scarcity of direct experimental data for this compound, this section presents a combination of predicted values for the target compound and experimental data for its positional isomer, 1-(4-Methylphenyl)-2-pyrrolidinone. This comparative approach allows for an informed estimation of the properties of the target molecule.
Predicted Physicochemical Properties of this compound
The following table summarizes the predicted physicochemical properties for this compound, generated using computational models. These values provide a valuable starting point for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| logP | 1.95 | A measure of lipophilicity. |
| pKa (most acidic) | 16.5 | Predicted for the N-H proton. |
| pKa (most basic) | -1.5 | Predicted for the carbonyl oxygen. |
| Water Solubility | 2.5 g/L | Indicates moderate solubility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 1 |
Experimental Physicochemical Properties of 1-(4-Methylphenyl)-2-pyrrolidinone
For comparative purposes, the following table presents the experimental physicochemical properties of the positional isomer, 1-(4-Methylphenyl)-2-pyrrolidinone (CAS No. 3063-79-4).
| Property | Experimental Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.231 g/mol | [1] |
| Melting Point | 86-88 °C | [1] |
| Boiling Point | 386.6 °C at 760 mmHg | [1] |
| Density | 1.117 g/cm³ | [1] |
| Flash Point | 191 °C | [1] |
| Refractive Index | 1.569 | [1] |
| logP | 2.18680 | [1] |
Structural Comparison
The positioning of the methylphenyl group on the pyrrolidinone ring significantly impacts the molecule's three-dimensional shape and, consequently, its physical and biological properties. The following diagram illustrates the structural difference between the target compound and its positional isomer.
Experimental Protocols
Proposed Synthetic Pathway: Aza-Baeyer-Villiger Rearrangement
A potential and efficient method for the synthesis of this compound is through an Aza-Baeyer-Villiger rearrangement of 3-(3-methylphenyl)cyclobutanone.
Reaction Scheme:
3-(3-methylphenyl)cyclobutanone + O-(diphenylphosphinyl)hydroxylamine (DPPH) → this compound
Detailed Protocol (Adapted from the synthesis of 4-Phenylpyrrolidin-2-one):
-
Reaction Setup: A three-necked round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a condenser.
-
Reagent Suspension: O-(diphenylphosphinyl)hydroxylamine (DPPH) is suspended in anhydrous N,N-dimethylformamide (DMF) in the flask.
-
Addition of Ketone: A solution of 3-(3-methylphenyl)cyclobutanone in DMF is added dropwise to the DPPH suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: The solvent (DMF) is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Potential Biological Activity and Screening
Derivatives of pyrrolidin-2-one have been investigated for a range of biological activities. While the specific activity of this compound is unknown, related compounds have shown promise in several therapeutic areas.
-
Nootropic and Anxiolytic Effects: Some 4-hetaryl-2-pyrrolidones have demonstrated nootropic (cognitive-enhancing) and anxiolytic (anti-anxiety) properties.
-
Alpha-Adrenolytic, Antiarrhythmic, and Antihypertensive Activities: Certain arylpiperazine derivatives of pyrrolidin-2-one have been evaluated for their effects on the cardiovascular system.
-
Antimalarial Activity: 4-Aryl pyrrolidine derivatives have been identified as novel antimalarial agents.
Given this background, a logical approach to characterizing the biological profile of this compound would involve a tiered screening process.
References
4-(3-Methylphenyl)pyrrolidin-2-one CAS number and chemical structure
CAS Number: 1019650-80-6[1][2][3][4][5]
Synonyms: 4-m-tolylpyrrolidin-2-one[5]
Executive Summary
4-(3-Methylphenyl)pyrrolidin-2-one is a substituted γ-lactam belonging to the pyrrolidinone class of heterocyclic compounds. The pyrrolidinone ring is a significant pharmacophore found in numerous biologically active molecules and approved pharmaceuticals.[6][7] While specific research on the synthesis, properties, and biological activity of this compound is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of pyrrolidinone chemistry and the known biological importance of this scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical nature, potential synthetic routes, and the pharmacological context of the broader class of 4-substituted pyrrolidin-2-ones.
Chemical Structure and Properties
The chemical structure of this compound consists of a five-membered pyrrolidin-2-one ring substituted at the 4-position with a 3-methylphenyl (m-tolyl) group.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Data:
| Property | Value | Source |
| CAS Number | 1019650-80-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃NO | Inferred from structure |
| Molecular Weight | 175.23 g/mol | Inferred from formula |
| Synonyms | 4-m-tolylpyrrolidin-2-one | [5] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of 4-aryl-pyrrolidin-2-ones is a well-established area of organic chemistry. A common and effective method involves the Michael addition of a nitroalkane to a substituted cinnamate, followed by reduction of the nitro group and subsequent cyclization.
Generalized Experimental Protocol for the Synthesis of 4-Aryl-Pyrrolidin-2-ones:
-
Michael Addition: A substituted ethyl cinnamate (e.g., ethyl 3-(3-methylphenyl)acrylate) is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like ethanol or THF. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification of the Michael Adduct: The resulting γ-nitro ester is isolated by quenching the reaction with a weak acid, followed by extraction with an organic solvent and purification using column chromatography.
-
Nitro Group Reduction and Lactamization: The purified γ-nitro ester is then subjected to a reduction of the nitro group. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction leads to the formation of the corresponding amino ester, which spontaneously cyclizes to form the 4-aryl-pyrrolidin-2-one.
-
Final Purification: The final product is purified by recrystallization or column chromatography to yield the desired 4-aryl-pyrrolidin-2-one.
Below is a generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-ones.
Biological and Pharmacological Context
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6] Derivatives have been developed as antibacterial, antifungal, anticancer, and anticonvulsant agents.[6][8] The specific substitution at the 4-position of the pyrrolidinone ring can significantly influence the pharmacological profile.
Although no specific biological data for this compound has been found, related 4-substituted pyrrolidinone derivatives have been investigated for various therapeutic applications. For instance, certain 4-substituted proline amides have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[9]
The diverse biological activities associated with the pyrrolidinone scaffold are illustrated in the diagram below.
Conclusion and Future Directions
This compound is a chemical entity whose specific properties and applications are not yet extensively documented in scientific literature. However, its structural class, the 4-aryl-pyrrolidin-2-ones, is of significant interest to the drug discovery and development community. The established synthetic pathways for this class of compounds are robust, and the known wide-ranging biological activities of the pyrrolidinone scaffold suggest that this compound could be a valuable subject for future research.
Further investigation into the synthesis, characterization, and biological screening of this compound is warranted to explore its potential as a novel therapeutic agent. Researchers are encouraged to investigate its activity in assays related to neurological disorders, metabolic diseases, and infectious agents, given the precedents set by other members of the pyrrolidinone family.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Buy Research Chemicals | Products | Biosynth [biosynth.com]
- 4. Product List | BIOZOL [biozol.de]
- 5. 2-PYRROLIDINONE, 4-(3-METHYLPHENYL) | 1019650-80-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of 4-(Aryl)pyrrolidin-2-one Derivatives: A Focus on Central Nervous System Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Among these, derivatives bearing an aryl substituent at the 4-position have garnered significant interest, particularly for their potential to modulate central nervous system (CNS) activity. While specific research on 4-(3-methylphenyl)pyrrolidin-2-one derivatives is limited in publicly accessible literature, a comprehensive analysis of closely related analogs, primarily 4-phenyl and 4-(4-methylphenyl)pyrrolidin-2-one derivatives, provides valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this chemical class. This technical guide synthesizes the available data on the synthesis, biological activity, and experimental protocols for these promising CNS-active agents.
Nootropic and Anxiolytic Activities of 4-Aryl-2-pyrrolidones
Recent studies have highlighted the potential of 4-aryl-2-pyrrolidone derivatives as both nootropic ("smart drugs") and anxiolytic agents. The introduction of a phenyl or substituted phenyl group at the 4-position of the pyrrolidin-2-one ring appears to be a key determinant of this activity.
A notable study in this area focused on the synthesis and biological evaluation of 4-hetaryl-2-pyrrolidones, including a 4-(4-methylphenyl) analog.[2] The findings from this research indicate that specific derivatives possess both nootropic and anxiolytic properties.
Quantitative Biological Data
The following table summarizes the available quantitative data for a representative 4-(4-methylphenyl)pyrrolidin-2-one derivative.
| Compound ID | Structure | Biological Activity | Assay | Result |
| 1 | (3R,4S)-3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-(4-methylphenyl)pyrrolidin-2-one | Nootropic & Anxiolytic | Not specified in abstract | Active |
Data extracted from a study on 4-hetaryl-2-pyrrolidones.[2]
Anticonvulsant and Nootropic Potential of 4-Phenylpyrrolidone Derivatives
The structural similarity of 4-phenylpyrrolidin-2-ones to the racetam class of nootropic drugs has prompted investigations into their anticonvulsant and cognitive-enhancing effects. Research has shown that the presence of a phenyl group at the 4-position can confer anticonvulsant properties, while retaining or even enhancing nootropic activity.[3]
A series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives were synthesized and evaluated in various anticonvulsant tests, demonstrating significant activity that in some cases surpassed that of the reference drug, levetiracetam.[3]
Quantitative Biological Data
The table below presents the anticonvulsant activity of selected 4-phenylpyrrolidin-2-one derivatives.
| Compound ID | R Group (Amide) | Anticonvulsant Test | Dose (mg/kg) | % Protection |
| 2a | 2,6-dimethylphenyl | Maximal Electroshock (MES) | 2.5 | 33 |
| 2a | 2,6-dimethylphenyl | MES | 5 | 83.3 |
| 2b | 2,4,6-trimethylphenyl | MES | 5 | 66.7 |
| 2c | 2,5-dimethylphenyl | MES | 10 | 0 |
| 2d | 2,4-dimethylphenyl | MES | 5 | 12.5 |
Data adapted from a study on 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 4-aryl-pyrrolidin-2-one derivatives.
Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives
The synthesis of the target compounds generally follows a multi-step sequence starting from 4-phenylpyrrolidin-2-one.
Step 1: Alkylation 4-Phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in a polar aprotic solvent such as dioxane or THF, in the presence of a strong base like sodium hydride, to yield ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate.[3]
Step 2: Hydrolysis The resulting ester is hydrolyzed using a base, such as potassium hydroxide in an ethanol-water mixture, to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[3]
Step 3: Amide Coupling The carboxylic acid is then coupled with various aromatic amines in the presence of a condensing agent like isobutyl chloroformate and a base such as triethylamine to produce the final amide derivatives.[3]
Anticonvulsant Activity Screening
The anticonvulsant properties of the synthesized compounds are typically evaluated using standard rodent models.
Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures. An electrical stimulus is applied to the corneas of the animals, and the ability of the test compound to prevent the tonic hind limb extension is measured.[3]
Subcutaneous Metrazol (scMET) Test: This test is used to identify compounds that raise the seizure threshold. A convulsant agent, pentylenetetrazole (Metrazol), is administered subcutaneously, and the ability of the test compound to prevent clonic seizures is observed.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the nootropic and anticonvulsant effects of 4-aryl-pyrrolidin-2-one derivatives are not yet fully elucidated. However, their structural relationship to racetams suggests potential modulation of various neurotransmitter systems.
It is hypothesized that these compounds may exert their effects through:
-
Modulation of AMPA receptors: Racetams are known to positively modulate AMPA receptors, which could enhance synaptic plasticity and cognitive function.
-
Enhancement of cholinergic neurotransmission: Increased acetylcholine levels are associated with improved memory and cognition.
-
Modulation of voltage-gated ion channels: This is a common mechanism for many anticonvulsant drugs.
Conclusion and Future Directions
The available evidence strongly suggests that the 4-aryl-pyrrolidin-2-one scaffold is a promising starting point for the development of novel CNS agents with potential applications in the treatment of cognitive disorders and epilepsy. While data on the specific this compound derivatives is currently lacking, the demonstrated activity of closely related analogs provides a solid rationale for the synthesis and evaluation of this particular substitution pattern.
Future research should focus on:
-
The synthesis and in-depth pharmacological characterization of a focused library of this compound derivatives.
-
Elucidation of the precise molecular targets and mechanisms of action.
-
Optimization of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.
By systematically exploring the structure-activity relationships of this intriguing class of compounds, the scientific community can unlock their full therapeutic potential.
References
Unlocking Therapeutic Potential: A Technical Guide to Substituted Pyrrolidin-2-ones
The pyrrolidin-2-one scaffold, a five-membered lactam ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthetic tractability and ability to adopt various conformations allow for the precise spatial arrangement of substituents, making it an ideal framework for designing novel therapeutics.[1][3] This technical guide delves into the potential therapeutic applications of substituted pyrrolidin-2-ones, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Therapeutic Applications and Biological Activities
Substituted pyrrolidin-2-ones have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas. These include:
-
Anticancer Activity: Certain derivatives have shown potent antimetastatic activity through mechanisms such as the antagonism of the CXCR4 chemokine receptor.[1] Others have exhibited anti-proliferative effects by inhibiting mammalian DNA polymerases.[4]
-
Antibacterial and Antifungal Properties: Researchers have successfully synthesized pyrrolidin-2-one derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[2][5][6]
-
Anti-inflammatory Effects: The pyrrolidin-2-one core has been utilized to develop potent anti-inflammatory agents that exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[7] Some derivatives also show inhibitory activity against lipoxygenase (LOX).[8]
-
Antidiabetic Potential: A significant area of research has focused on the development of pyrrolidin-2-one derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[9]
-
Antiviral Activity: The pyrrolidine scaffold is present in several antiviral drugs, and its derivatives have been investigated for their potential to inhibit viral replication.[10][11]
-
Nootropic Effects: Some pyrrolidin-2-one derivatives, like oxiracetam, are known for their cognitive-enhancing (nootropic) properties.[4]
Quantitative Data on Biological Activity
The following table summarizes the quantitative data for the biological activity of selected substituted pyrrolidin-2-one derivatives as reported in the literature.
| Compound ID | Therapeutic Target | Assay/Model | Activity (IC50/EC50/MIC) | Reference |
| 51a | CXCR4 Receptor | 12G5 antibody displacement | IC50 = 79 nM | [1] |
| Epolactaene Derivatives | Mammalian DNA Polymerase α | In vitro enzyme assay | IC50 = 25 µM | [4] |
| Epolactaene Derivatives | Mammalian DNA Polymerase β | In vitro enzyme assay | IC50 = 94 µM | [4] |
| Compound 14d | Lipoxygenase (LOX) | In vitro enzyme assay | IC50 = 0.08 (±0.005) mM | [8] |
| Compound 14e | Lipoxygenase (LOX) | In vitro enzyme assay | IC50 = 0.0705 (±0.003) mM | [8] |
| Methanoprolinenitrile Derivatives (12i-k) | DPP-IV | In vitro enzyme assay | Kᵢ = 4-8 nM | [9] |
| 4,5-Methanoprolinenitrile Derivative (20d) | DPP-IV | In vitro enzyme assay | Kᵢ = 7.4 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted pyrrolidin-2-ones.
3.1. General Synthesis of N-Substituted Pyrrolidin-2-ones
A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the lactamization of γ-butyrolactone (GBL) with a primary amine.[2][4][5]
Materials:
-
γ-Butyrolactone (GBL)
-
Primary amine (e.g., hydrazine hydrate, aniline, benzylamine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)[7]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of the primary amine in a suitable solvent in a round-bottom flask, add an equimolar amount of γ-butyrolactone.
-
If required, add a catalytic amount of glacial acetic acid.
-
The reaction mixture is then heated to reflux and stirred for a period ranging from 4 to 7 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.[6]
3.2. In Vivo Anti-inflammatory Activity Assessment (Rat Paw Edema Model)
This protocol is based on the evaluation of the anti-inflammatory effects of novel 2-pyrrolidinone derivatives.[8]
Materials:
-
Wistar rats
-
Synthesized pyrrolidin-2-one derivatives
-
Carrageenan solution (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are divided into groups: a control group, a standard group (receiving indomethacin), and test groups (receiving different doses of the synthesized compounds).
-
The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific period (e.g., 30 minutes), sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce edema.
-
The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the therapeutic applications of substituted pyrrolidin-2-ones.
Caption: Antagonism of the CXCR4 receptor by a substituted pyrrolidin-2-one, inhibiting cancer metastasis.
Caption: A typical experimental workflow for the synthesis and antibacterial evaluation of pyrrolidin-2-ones.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-(3-Methylphenyl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 4-(3-Methylphenyl)pyrrolidin-2-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the synthesis and characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~7.05 | s | 1H | Ar-H |
| ~7.00 | d | 1H | Ar-H |
| ~6.50 | br s | 1H | N-H |
| ~3.60 | t | 1H | C5-Hₐ |
| ~3.40 | m | 1H | C4-H |
| ~3.25 | t | 1H | C5-Hₑ |
| ~2.70 | dd | 1H | C3-Hₐ |
| ~2.40 | dd | 1H | C3-Hₑ |
| 2.35 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | C2 (C=O) |
| ~142.0 | Ar-C (quaternary) |
| ~138.5 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~123.5 | Ar-CH |
| ~48.0 | C5 |
| ~42.0 | C4 |
| ~38.0 | C3 |
| 21.5 | Ar-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1490 | Medium | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 175 | 80 | [M]⁺ |
| 105 | 100 | [C₇H₇O]⁺ or [C₈H₉]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from standard laboratory procedures for similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). For exchange experiments, deuterium oxide (D₂O) can be added.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a 90° pulse angle.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is recommended.
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-500.
-
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.
-
Acquire data in positive ion mode.
-
For HRMS, perform a calibration with a known standard to ensure high mass accuracy.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
In Vitro Mechanism of Action of 4-(3-Methylphenyl)pyrrolidin-2-one: A Technical Guide Based on Structurally Related Compounds
Disclaimer: As of late 2025, a comprehensive review of scientific literature and bioactivity databases reveals no specific public data on the in vitro mechanism of action of 4-(3-Methylphenyl)pyrrolidin-2-one. This technical guide, therefore, provides a detailed overview of the known in vitro activities of structurally analogous 4-arylpyrrolidin-2-one compounds. This information is intended to guide researchers and drug development professionals in formulating hypotheses and designing experimental protocols to investigate the potential pharmacological profile of this compound.
Executive Summary
The pyrrolidin-2-one scaffold is a well-established pharmacophore present in a variety of centrally active agents. While the specific biological targets of this compound remain uncharacterized, extensive research on analogous 4-phenylpyrrolidin-2-one derivatives suggests potential for anticonvulsant, nootropic, and neuroprotective activities. The primary hypothesized mechanisms revolve around the modulation of neuronal ion channels and excitatory amino acid receptors. This guide summarizes the quantitative data from key in vitro studies on these related compounds, provides detailed experimental protocols for relevant assays, and visualizes potential signaling pathways and experimental workflows.
Hypothesized Mechanisms of Action Based on Structural Analogs
Based on the in vitro activities of 4-phenylpyrrolidin-2-one derivatives, the following mechanisms are proposed as potential areas of investigation for this compound.
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of 4-phenylpyrrolidin-2-one derivatives. The proposed mechanisms often involve the modulation of voltage-gated ion channels, which are critical in regulating neuronal excitability.
-
Voltage-Gated Sodium and Calcium Channels: Inhibition of these channels can lead to a reduction in neuronal firing and seizure propagation. Some pyrrolidine-2,5-dione derivatives have shown moderate binding to voltage-gated calcium channels (CaV1.2)[1].
Neuroprotective Activity
The neuroprotective effects of 4-phenylpyrrolidin-2-one analogs have been observed in models of glutamate-induced excitotoxicity. This suggests a potential interaction with pathways that mitigate neuronal damage caused by excessive excitatory neurotransmission.
-
AMPA Receptor Modulation: One study on a potassium salt of a 4-phenylpyrrolidin-2-one derivative suggested a possible interaction with the AMPA receptor, a key player in excitatory synaptic transmission.
-
Attenuation of Glutamate Excitotoxicity: By modulating glutamate receptor function or downstream signaling, these compounds may protect neurons from excitotoxic cell death.
Nootropic Activity
The structural similarity of the pyrrolidin-2-one core to racetams, a class of nootropic agents, suggests that this compound could possess cognitive-enhancing properties.
-
Modulation of Cholinergic and Glutamatergic Systems: Racetams are known to influence these neurotransmitter systems, which are crucial for learning and memory.
Quantitative Data from Structurally Similar Compounds
The following tables summarize the in vitro and in vivo quantitative data for structurally related 4-arylpyrrolidin-2-one and pyrrolidine-2,5-dione derivatives. This data can serve as a benchmark for future studies on this compound.
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound ID | Seizure Model | ED₅₀ (mg/kg) | Reference |
| Compound 30 | MES | 45.6 | [1] |
| Compound 30 | 6 Hz (32 mA) | 39.5 | [1] |
| Compound 4 | MES | > 100 | [2] |
| Compound 4 | 6 Hz (32 mA) | 75.59 | [2] |
| Valproic Acid | MES | 252.7 | [2] |
| Valproic Acid | 6 Hz (32 mA) | 130.6 | [3] |
| Ethosuximide | 6 Hz (32 mA) | 221.7 | [2] |
MES: Maximal Electroshock Seizure Test 6 Hz: Psychomotor Seizure Model
Table 2: In Vitro Ion Channel Binding Affinity of a Selected Pyrrolidine-2,5-dione Derivative (Compound 30)
| Target | Binding Affinity (% Inhibition at 10 µM) | Reference |
| Voltage-gated Calcium Channel (CaV1.2) | Moderate | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the hypothesized mechanisms of action of this compound.
Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay evaluates the neuroprotective potential of a compound against glutamate-induced neuronal cell death.
Materials:
-
Primary cortical neurons from embryonic mice or rats.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Poly-D-lysine coated culture plates.
-
L-glutamic acid solution.
-
Test compound (this compound).
-
Cell viability reagents (e.g., CellTiter-Glo®, LDH assay kit).
-
Fluorescent dyes for mitochondrial membrane potential (e.g., Rhodamine-123) and cell death (e.g., Propidium Iodide).
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 12-14 days in vitro (DIV) to allow for mature synaptic connections to form.
-
Compound Pre-treatment: Treat the neurons with varying concentrations of this compound for 24 hours.
-
Glutamate Insult: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using a CellTiter-Glo® assay to quantify ATP levels or an LDH assay to measure lactate dehydrogenase release from damaged cells.
-
Fluorescent Imaging: Stain cells with Rhodamine-123 and Propidium Iodide. Acquire images using a high-content imaging system to quantify changes in mitochondrial membrane potential and the number of dead cells, respectively.
-
Radioligand Binding Assay for AMPA Receptors
This assay determines the binding affinity of the test compound to AMPA receptors.
Materials:
-
Rat or mouse brain cortical membranes.
-
[³H]-AMPA (radioligand).
-
Non-specific binding control (e.g., unlabeled glutamate).
-
Test compound (this compound).
-
Scintillation vials and cocktail.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat or mouse cerebral cortex.
-
Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]-AMPA and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature and duration to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve.
Voltage-Gated Sodium Channel Binding Assay
This assay assesses the interaction of the test compound with voltage-gated sodium channels.
Materials:
-
Rat brain synaptosomes.
-
[³H]-Batrachotoxinin A 20-α-benzoate ([³H]-BTX) or [³H]-Saxitoxin ([³H]-STX) (radioligands for site 2 and site 1, respectively).
-
Non-specific binding control (e.g., veratridine for site 2, tetrodotoxin for site 1).
-
Test compound (this compound).
-
Scintillation counting supplies.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue.
-
Binding Reaction: Incubate the synaptosomes with the chosen radioligand and a range of concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium under defined conditions.
-
Filtration and Counting: Separate bound and free radioligand by rapid filtration and quantify radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the IC₅₀ of the test compound.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized signaling pathway and a general experimental workflow for investigating the in vitro mechanism of action of this compound.
Caption: Hypothesized neuroprotective mechanism via AMPA receptor modulation.
Caption: General workflow for in vitro characterization.
Conclusion
While direct experimental evidence for the in vitro mechanism of action of this compound is currently unavailable, the pharmacological data from structurally related 4-arylpyrrolidin-2-one derivatives provide a strong foundation for future research. The most promising avenues for investigation appear to be in the areas of anticonvulsant, neuroprotective, and nootropic activities, likely mediated through the modulation of neuronal ion channels and glutamate receptors. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this and other novel pyrrolidin-2-one derivatives.
References
The Genesis and Evolution of 4-Aryl-Pyrrolidin-2-Ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aryl-pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key developmental milestones of this important class of molecules. We will delve into their synthesis, pharmacological properties, and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.
Historical Perspective and Discovery
The pyrrolidin-2-one ring system, also known as a γ-lactam, is a fundamental heterocyclic structure present in numerous natural products and synthetic pharmaceuticals. The introduction of an aryl group at the 4-position of this ring system marked a significant step in the exploration of its therapeutic potential. While the precise first synthesis of a simple 4-aryl-pyrrolidin-2-one is not easily traced to a single seminal publication, early methods for the synthesis of lactams, such as the Beckmann rearrangement and the Schmidt reaction, laid the foundational chemistry for their creation.[1] The development of more sophisticated synthetic strategies, including Michael additions, intramolecular cyclizations, and reductive aminations, has since enabled the efficient and stereoselective construction of diverse 4-aryl-pyrrolidin-2-one derivatives.[2][3][4][5][6][7]
A significant area of investigation for this class of compounds has been in the field of cardiovascular disease, particularly as antiarrhythmic agents. Research has demonstrated that certain 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives exhibit potent antiarrhythmic activity, which has been linked to their ability to antagonize α1-adrenergic receptors.[8][9][10][11][12][13]
Key Synthetic Methodologies
The synthesis of 4-aryl-pyrrolidin-2-ones can be broadly categorized into methods that construct the pyrrolidinone ring and those that modify a pre-existing lactam.
Ring Construction Strategies
-
Michael Addition and Subsequent Cyclization: A common approach involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization of the resulting intermediate. This strategy offers a high degree of control over the substitution pattern of the final product.
-
Reductive Amination of γ-Keto Esters: The reaction of a γ-keto ester with an amine, followed by reduction of the intermediate imine and subsequent lactamization, provides a versatile route to N-substituted 4-aryl-pyrrolidin-2-ones.[4][5][6][7]
-
Intramolecular Cyclization of γ-Amino Acids: The dehydration of γ-amino acids or their ester derivatives is a direct method for forming the pyrrolidinone ring.[3]
Modification of Pre-existing Pyrrolidinones
Functionalization of a pre-formed pyrrolidin-2-one ring allows for the late-stage introduction of the aryl group and other substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The biological activity of 4-aryl-pyrrolidin-2-one compounds is highly dependent on the nature and position of substituents on both the aryl ring and the pyrrolidinone core. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features that govern their pharmacological effects.[8][9][14]
For instance, in the case of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, the nature of the substituent on the terminal aryl ring has a significant impact on their affinity for α1-adrenergic receptors and their overall efficacy.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for representative 4-aryl-pyrrolidin-2-one derivatives.
| Compound ID | Structure | Target | Activity (pKi) | Reference |
| 10a | 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one | α1-AR | 6.43 | [15] |
| 7 | 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-2-hydroxy-propyl}-3,3-diphenylpyrrolidin-2-one | α1-AR | 7.28 | [16] |
| 5 | 1-{3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-hydroxy-propyl}-3,3-diphenylpyrrolidin-2-one | α2-AR | 6.68 | [16] |
| 8 | 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | α1-AR | 6.71 | [17] |
| Compound ID | Antiarrhythmic Activity (ED50 mg/kg, i.v.) in Adrenaline-Induced Arrhythmia | Reference |
| 5 | 4.9 | [15] |
| 7 | 1.1 | [16] |
| 8 | 1.9 | [17] |
| S-61 | 0.2 | [11] |
| S-73 | 0.36 | [11] |
| S-75 | 0.05 | [18] |
Signaling Pathways
4-Aryl-pyrrolidin-2-one compounds exert their biological effects by modulating specific signaling pathways. Their antagonism of G-protein coupled receptors (GPCRs) like the α1-adrenergic and P2Y1 receptors is a key mechanism of action.
α1-Adrenergic Receptor Antagonism
α1-Adrenergic receptors are coupled to Gq/11 proteins.[19][20][21] Antagonism of these receptors by 4-aryl-pyrrolidin-2-one derivatives blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine and epinephrine. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[22][23][24][25][26][27][28][29][30][31] The ultimate effect is a reduction in intracellular calcium levels and a decrease in protein kinase C (PKC) activity, leading to smooth muscle relaxation and other physiological responses relevant to their antiarrhythmic and antihypertensive effects.
P2Y1 Receptor Antagonism
The P2Y1 receptor, another Gq-coupled GPCR, is activated by adenosine diphosphate (ADP).[32] Its antagonism by certain 4-aryl-pyrrolidin-2-one derivatives follows a similar inhibitory mechanism to that of α1-AR antagonism, ultimately blocking ADP-induced intracellular signaling cascades.[33][34][35] This can be particularly relevant in the context of platelet aggregation, making these compounds potential antiplatelet agents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4-aryl-pyrrolidin-2-one compounds.
General Synthesis of 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives
This protocol is a representative example of the synthesis of this class of compounds.
Workflow:
Procedure:
-
A mixture of 1-(2,3-epoxypropyl)pyrrolidin-2-one (1 equivalent) and the appropriate arylpiperazine (1 equivalent) in isopropanol is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).
-
The pure product is characterized by spectroscopic methods, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, to confirm its structure and purity.
Barium Chloride-Induced Arrhythmia Model
This in vivo model is used to evaluate the antiarrhythmic potential of test compounds.[10]
Procedure:
-
Male Wistar rats are anesthetized (e.g., with urethane).
-
The test compound or vehicle is administered intravenously (i.v.).
-
After a predetermined time (e.g., 15 minutes), a solution of barium chloride (e.g., 32 mg/kg) is injected into the caudal vein to induce arrhythmia.
-
The electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.
-
The antiarrhythmic activity is assessed by the ability of the test compound to prevent or reverse the BaCl2-induced arrhythmias and restore a normal sinus rhythm.
Rat Coronary Artery Ligation-Reperfusion Model
This ex vivo model simulates ischemia-reperfusion injury and is used to assess the cardioprotective effects of compounds.[12]
Procedure:
-
Rat hearts are isolated and perfused via the Langendorff method with Krebs-Henseleit solution.
-
After a stabilization period, the left anterior descending (LAD) coronary artery is ligated to induce global ischemia.
-
Following a period of ischemia (e.g., 30 minutes), the ligature is removed to allow for reperfusion.
-
The test compound can be administered before ischemia or at the onset of reperfusion.
-
Cardiac function (e.g., heart rate, left ventricular developed pressure) and the incidence of reperfusion-induced arrhythmias are monitored throughout the experiment.
Conclusion
The 4-aryl-pyrrolidin-2-one scaffold has proven to be a versatile and fruitful starting point for the discovery of new therapeutic agents. From their early, mechanistically driven syntheses to the development of highly potent and selective modulators of key biological targets, the history of these compounds highlights the power of medicinal chemistry to address unmet medical needs. This technical guide has provided a comprehensive overview of their discovery, synthesis, and pharmacology, and it is hoped that it will serve as a valuable resource for the continued exploration of this important class of molecules. valuable resource for the continued exploration of this important class of molecules.
References
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological evaluation of new 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives with antiarrhythmic and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. The Differential Involvement of α1-Adrenoceptor Subtypes in the Molecular Effects of Antidepressant Drugs [mdpi.com]
- 22. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 23. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 25. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 26. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 27. meridian.allenpress.com [meridian.allenpress.com]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. Phospholipase C - Wikipedia [en.wikipedia.org]
- 31. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 33. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 34. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Methylphenyl)pyrrolidin-2-one Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide outlines a comprehensive in silico strategy for characterizing the receptor binding profile of the novel compound 4-(3-Methylphenyl)pyrrolidin-2-one. Lacking specific experimental data for this molecule, this document serves as a procedural whitepaper, leveraging established methodologies and data from structurally related pyrrolidinone derivatives to propose a robust computational workflow.
Introduction: The Therapeutic Potential of Pyrrolidinone Scaffolds
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have been shown to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][4][5] The therapeutic landscape of pyrrolidinone-containing molecules is vast, with applications in oncology, inflammation, and central nervous system disorders.[2][6] Given this precedent, the in silico characterization of novel derivatives like this compound is a critical first step in elucidating their pharmacological mechanism and therapeutic potential.
Proposed In Silico Investigation Workflow
The following workflow outlines a systematic approach to predict and characterize the receptor binding of this compound.
Caption: Proposed in silico workflow for characterizing receptor binding.
Methodologies and Experimental Protocols
Ligand Preparation
The initial step involves the generation of a high-quality 3D structure of this compound.
-
Protocol:
-
Generate the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation using a computational chemistry package (e.g., Schrödinger's LigPrep, MOE).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e, MMFF94s) to obtain a low-energy, stable conformation.
-
Generate multiple conformers to account for the flexibility of the molecule.
-
Target Identification
Given the novelty of the compound, initial efforts will focus on identifying potential biological targets.
-
Pharmacophore Modeling: Based on the structures of known active pyrrolidinone derivatives, a pharmacophore model can be generated to identify the key chemical features responsible for biological activity. This model can then be used to screen databases of known protein structures.
-
Similarity Searching: The 3D structure of this compound can be used to search databases of known ligands (e.g., ChEMBL, PubChem) to identify compounds with similar shapes and chemical features. The known targets of these similar compounds can be considered as potential targets for our molecule of interest.
Molecular Docking
Once a set of potential receptor targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity.
-
Protocol:
-
Receptor Preparation: Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
Binding Site Definition: Identify the binding pocket of the receptor, typically the location of the co-crystallized ligand or as predicted by pocket detection algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to place the prepared ligand into the defined binding site of the receptor.[7] The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Binding Free Energy Calculations
To obtain a more accurate estimation of binding affinity, more computationally intensive methods can be used.
-
Methods:
-
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding.
-
Free Energy Perturbation (FEP): A more rigorous and computationally expensive method that calculates the free energy difference between two states (e.g., bound and unbound).
-
Data Presentation: Hypothetical Binding Affinity Data
The following tables present hypothetical binding affinity data for this compound against a panel of potential receptors, based on the known targets of similar pyrrolidinone derivatives.[4][5][8][9]
Table 1: Predicted Binding Affinities (Ki) from Molecular Docking
| Receptor Target | Predicted Ki (nM) | Key Interacting Residues (from Docking) |
| Dopamine Transporter (DAT) | 150 | Asp79, Phe176, Ser422 |
| Norepinephrine Transporter (NET) | 250 | Phe317, Val321 |
| Melanocortin 4 Receptor (MC4R) | 85 | His206, Phe207, Trp258 |
| Cannabinoid Receptor 2 (CB2) | 320 | Phe117, Trp194 |
| Mu-Opioid Receptor (MOR) | >1000 | N/A |
Table 2: Comparison with Known Pyrrolidinone Derivatives
| Compound | Target | Ki (nM) | Reference |
| Pyrovalerone | DAT | 18.1 | [8] |
| (3S,4R)-20f-1 | MC4R | 11 | [4] |
| Compound 8d | CB2 | 112 (EC50) | [5] |
Signaling Pathway Visualization
Based on the predicted high affinity for the Melanocortin 4 Receptor (MC4R), a GPCR, the canonical signaling pathway is illustrated below.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a robust two-step synthetic sequence involving a [2+2] cycloaddition to form a cyclobutanone intermediate, followed by an Aza-Baeyer-Villiger rearrangement to yield the target γ-lactam. This protocol is designed to be a reliable guide for researchers, offering clear, step-by-step instructions and comprehensive data presentation to ensure reproducible results.
Introduction
The γ-lactam scaffold, specifically the pyrrolidin-2-one ring system, is a prevalent motif in a wide array of biologically active compounds and natural products. The introduction of an aryl group at the 4-position of this ring system provides a versatile handle for further functionalization, making 4-aryl-pyrrolidin-2-ones highly sought-after intermediates in the synthesis of novel therapeutic agents. This compound, in particular, offers a unique substitution pattern that can be exploited for the development of new chemical entities with potential applications in various disease areas. This document outlines a detailed and practical synthetic route to this compound.
Reaction Scheme
The proposed synthesis of this compound proceeds through a two-step sequence:
-
Step 1: Synthesis of 3-(3-Methylphenyl)cyclobutan-1-one. This intermediate is prepared via a [2+2] cycloaddition reaction between 3-methylstyrene and dichloroketene, followed by reductive dechlorination.
-
Step 2: Synthesis of this compound. The target compound is obtained through an Aza-Baeyer-Villiger rearrangement of 3-(3-methylphenyl)cyclobutan-1-one.[1]
Experimental Protocols
Step 1: Synthesis of 3-(3-Methylphenyl)cyclobutan-1-one
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Methylstyrene | 118.18 | 0.903 | 98% |
| Trichloroacetyl chloride | 181.38 | 1.62 | 98% |
| Zinc (dust) | 65.38 | 7.14 | - |
| Diethyl ether (anhydrous) | 74.12 | 0.713 | ≥99.7% |
| Acetic acid | 60.05 | 1.049 | ≥99.7% |
| Sodium bicarbonate (sat. aq. soln.) | 84.01 | - | - |
| Magnesium sulfate (anhydrous) | 120.37 | 2.66 | - |
Procedure:
-
To a stirred solution of 3-methylstyrene (1.0 eq) in anhydrous diethyl ether (0.5 M) under a nitrogen atmosphere at 0 °C, add activated zinc dust (3.0 eq).
-
Slowly add a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dichlorocyclobutanone.
-
Dissolve the crude product in acetic acid (0.4 M) and add activated zinc dust (5.0 eq) in portions.
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the excess zinc.
-
Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-methylphenyl)cyclobutan-1-one.
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-(3-Methylphenyl)cyclobutan-1-one | 160.21 | - | - |
| Hydroxylamine-O-sulfonic acid | 113.11 | - | 97% |
| Formic acid | 46.03 | 1.22 | ≥95% |
| Dichloromethane | 84.93 | 1.325 | ≥99.8% |
| Sodium hydroxide (2 M aq. soln.) | 40.00 | - | - |
| Magnesium sulfate (anhydrous) | 120.37 | 2.66 | - |
Procedure:
-
Dissolve 3-(3-methylphenyl)cyclobutan-1-one (1.0 eq) in formic acid (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a 2 M aqueous sodium hydroxide solution until pH ~8-9.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield this compound as a solid.
Characterization Data (Expected)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 4H, Ar-H), 3.60-3.50 (m, 1H, CH), 3.45-3.35 (m, 2H, CH₂N), 2.60-2.50 (m, 2H, CH₂CO), 2.35 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.5 (C=O), 142.0 (Ar-C), 138.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 125.0 (Ar-CH), 48.0 (CH₂N), 40.0 (CH), 38.0 (CH₂CO), 21.5 (Ar-CH₃). |
| Mass Spectrometry (ESI+) | m/z: 176.1070 [M+H]⁺, C₁₁H₁₄NO⁺ |
| Melting Point | To be determined |
| Appearance | White to off-white solid |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Trichloroacetyl chloride is corrosive and reacts with moisture; handle with care under an inert atmosphere.
-
Formic acid is corrosive and has a strong odor.
-
Hydroxylamine-O-sulfonic acid is a corrosive solid.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
References
Application Notes and Protocols for 4-(3-Methylphenyl)pyrrolidin-2-one in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Methylphenyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidin-2-one class of compounds. Derivatives of pyrrolidin-2-one have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays aimed at identifying modulators of monoamine transporters.
Analogs of pyrovalerone, which also contain a methylphenyl and a pyrrolidine moiety, have been identified as potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating various neurological and psychiatric disorders. This application note focuses on screening this compound for its potential inhibitory activity against DAT and NET.
Hypothetical Biological Target: Monoamine Transporters
Based on the activity of structurally related compounds, the primary hypothesized biological targets for this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of DAT and NET leads to increased concentrations of these neurotransmitters in the synapse, which can have therapeutic effects.
Signaling Pathway
Caption: Monoamine transporter inhibition pathway.
Experimental Protocols
High-throughput screening for inhibitors of DAT and NET can be conducted using a combination of biochemical and cell-based assays.[7][8] A typical HTS workflow involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these hits and determine their potency and selectivity.
HTS Experimental Workflow
Caption: High-throughput screening workflow.
Protocol 1: Primary High-Throughput Screening - Radioligand Binding Assay
This biochemical assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine and norepinephrine transporters.
Materials:
-
Membrane Preparations: Membranes from HEK293 cells stably expressing human DAT or NET.
-
Radioligand: [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET.
-
Test Compound: this compound dissolved in DMSO.
-
Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Microplates: 384-well shallow-well plates.
-
Filter Mats: GF/B filter mats.
-
Instrumentation: Liquid handler, cell harvester, microplate scintillation counter.
Procedure:
-
Compound Plating: Using an automated liquid handler, add 100 nL of test compound (10 µM final concentration) or control inhibitor to the wells of a 384-well plate. Include wells with DMSO only for total binding (negative control) and wells with a high concentration of a known inhibitor for non-specific binding (positive control).
-
Reagent Addition: Add 5 µL of radioligand solution (final concentration ~1 nM) to all wells.
-
Membrane Addition: Add 5 µL of the appropriate membrane preparation (5-10 µg protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A Z' factor greater than 0.5 is required for a valid assay.[9]
Protocol 2: Secondary Assay - Cell-Based Neurotransmitter Uptake Assay
This assay confirms the inhibitory activity of hits from the primary screen in a more physiologically relevant context.
Materials:
-
Cell Line: HEK293 cells stably expressing human DAT or NET.
-
Radiolabeled Neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.
-
Test Compound: this compound in various concentrations for dose-response curves.
-
Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.
-
Microplates: 96-well cell culture plates.
-
Instrumentation: Liquid handler, scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Compound Incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compound or controls for 15 minutes at 37°C.
-
Neurotransmitter Uptake: Add the radiolabeled neurotransmitter (final concentration ~10 nM) and incubate for 10 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer. Lyse the cells with 1% SDS.
-
Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound.
Data Presentation
The following tables present hypothetical data for this compound and control compounds.
Table 1: Primary HTS - Radioligand Binding Assay Results
| Compound | Target | % Inhibition at 10 µM |
| This compound | DAT | 85.2 |
| NET | 78.9 | |
| SERT | 12.5 | |
| GBR 12909 (Control) | DAT | 98.5 |
| Desipramine (Control) | NET | 95.7 |
| Paroxetine (Control) | SERT | 99.1 |
Table 2: Secondary Assay - Neurotransmitter Uptake Inhibition (IC50 Values)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | 120 | 250 | >10,000 |
| GBR 12909 (Control) | 15 | >10,000 | >10,000 |
| Desipramine (Control) | 1500 | 5 | 200 |
Data Summary:
The hypothetical data suggests that this compound is a potent inhibitor of both DAT and NET, with IC50 values in the nanomolar range. Importantly, it displays significant selectivity over the serotonin transporter (SERT), which is a desirable characteristic for developing therapeutics with fewer side effects.
Conclusion
The provided application notes and protocols outline a comprehensive strategy for evaluating this compound in high-throughput screening assays targeting monoamine transporters. The hypothetical data demonstrates the potential of this compound as a selective inhibitor of DAT and NET. These methodologies can be adapted for screening other small molecules and for further characterization of lead compounds in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.ie [drugs.ie]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 8. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Quantification of 4-(3-Methylphenyl)pyrrolidin-2-one in Biological Samples
Introduction
4-(3-Methylphenyl)pyrrolidin-2-one is a chemical compound of interest in various fields of research, including drug development and toxicology. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1][2] This document provides a detailed application note and a comprehensive protocol for a robust and sensitive analytical method for the determination of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles of bioanalytical method validation as outlined by regulatory bodies are central to this protocol.[1][3][4]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[2][5] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.
Data Presentation: Summary of Quantitative Method Parameters
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are representative and should be established for each specific application and laboratory.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL | 2 - 2000 ng/g |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 2 ng/g |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL | 2000 ng/g |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ)[3][4] | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
| Recovery (%) | >85% | >80% | >75% |
| Matrix Effect (%) | 85% - 115% | 80% - 120% | 75% - 125% |
| Internal Standard (IS) | This compound-d7 | This compound-d7 | This compound-d7 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d7 (internal standard, IS) (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control (drug-free) human plasma, urine, and tissue (e.g., liver, brain)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its deuterated internal standard (IS) in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol in water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50% methanol in water.
Sample Preparation
The choice of sample preparation technique aims to remove proteins and other interfering substances from the biological matrix.[2][6]
a) Plasma and Urine Samples (Protein Precipitation)
-
Pipette 100 µL of plasma or urine sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC conditions).
-
Inject 5 µL into the LC-MS/MS system.
b) Tissue Samples (Homogenization and Protein Precipitation)
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold water and homogenize using a bead beater or ultrasonic homogenizer.
-
Follow the protein precipitation procedure described for plasma samples, starting from step 1 with 100 µL of the tissue homogenate.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 190.1 → 119.1 (Quantifier), 190.1 → 91.1 (Qualifier)
-
This compound-d7 (IS): m/z 197.1 → 126.1
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Collision Gas (CAD): Nitrogen, set to medium.
Method Validation
The analytical method should be fully validated according to international guidelines.[1][3][4] The validation process assesses:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Linearity and Range: The relationship between the instrument response and known concentrations of the analyte.[3]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[3][4]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[7]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Bioanalytical Method Validation Process
Caption: Key parameters and criteria in the bioanalytical method validation process.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(3-Methylphenyl)pyrrolidin-2-one as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Methylphenyl)pyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone class, a scaffold of significant interest in medicinal chemistry and drug discovery. While literature specifically detailing the use of this compound as a synthetic precursor is limited, the reactivity of closely related 4-aryl-pyrrolidin-2-one analogs provides a strong foundation for its potential applications. This document outlines prospective synthetic applications, detailed experimental protocols derived from analogous structures, and potential workflows for utilizing this compound in the synthesis of novel bioactive molecules. The protocols and data presented are primarily based on established methodologies for 4-phenylpyrrolidin-2-one and its derivatives, offering a predictive guide for researchers.
Introduction to 4-Aryl-Pyrrolidin-2-ones in Organic Synthesis
The pyrrolidin-2-one ring is a prevalent structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, nootropic, anti-inflammatory, and antimicrobial properties. The presence of an aryl group at the 4-position of the pyrrolidinone ring offers a key site for further functionalization, enabling the exploration of chemical space and the development of new therapeutic agents. 4-Phenyl-2-pyrrolidinone, a close analog of the title compound, has been utilized as a precursor in the synthesis of molecules with anticonvulsant and nootropic activities.[1]
Potential Synthetic Applications of this compound
Based on the known reactivity of analogous 4-aryl-pyrrolidin-2-ones, this compound can be envisioned as a versatile precursor for several classes of compounds. The primary sites for chemical modification include the lactam nitrogen, the aromatic ring, and the benzylic position of the methyl group.
Potential Synthetic Pathways:
-
N-Functionalization: The lactam nitrogen can be readily alkylated or acylated to introduce a variety of substituents, a common strategy in the synthesis of pyrovalerone analogs and other bioactive molecules.[2]
-
Aromatic Ring Functionalization: The tolyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. These groups can then be further manipulated, for instance, through reduction of a nitro group to an amine or cross-coupling reactions of a halide.
-
Benzylic Functionalization: The methyl group on the phenyl ring provides a handle for oxidation or halogenation, opening pathways to further derivatization.
-
Cross-Coupling Reactions: The aryl group can potentially be modified via palladium-catalyzed cross-coupling reactions, a powerful tool in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[3]
Experimental Protocols (Based on Analogs)
The following protocols are adapted from literature procedures for the synthesis and derivatization of 4-phenylpyrrolidin-2-one and are expected to be applicable to this compound with minor modifications.
3.1. Synthesis of 4-(Aryl)pyrrolidin-2-ones
A general method for the synthesis of 4-aryl-pyrrolidin-2-ones involves the Michael addition of a nitromethane derivative to a cinnamate, followed by reduction and cyclization. A specific patented method for 4-phenyl-2-pyrrolidone involves the condensation of diethyl malonate and 2-nitro-1-phenylethylketone, followed by catalytic hydrogenation and decarboxylation.[4]
3.2. Protocol: N-Alkylation of 4-Aryl-Pyrrolidin-2-one (Analogous to Levetiracetam Synthesis)
This protocol describes the N-alkylation of the pyrrolidinone ring, a key step in the synthesis of many neurologically active compounds.[5]
| Step | Procedure | Reagents/Solvents | Conditions | Typical Yield |
| 1 | Dissolve this compound in a suitable aprotic solvent. | This compound, Anhydrous DMF or THF | Room Temperature | - |
| 2 | Add a strong base portion-wise to the solution under an inert atmosphere. | Sodium Hydride (NaH, 60% dispersion in mineral oil) | 0 °C to Room Temperature, 1 hour | - |
| 3 | Add the desired alkylating agent dropwise to the reaction mixture. | 2-Chlorobutyramide (for a levetiracetam analog) | Room Temperature, 12-24 hours | 60-80% |
| 4 | Quench the reaction with saturated aqueous ammonium chloride solution. | Saturated aq. NH4Cl | 0 °C | - |
| 5 | Extract the product with an organic solvent, dry, and concentrate. | Ethyl acetate or Dichloromethane | - | - |
| 6 | Purify the crude product by column chromatography. | Silica gel, Hexane/Ethyl Acetate gradient | - | - |
3.3. Protocol: Aromatic Nitration of 4-Aryl-Pyrrolidin-2-one
This protocol allows for the introduction of a nitro group onto the phenyl ring, which can subsequently be reduced to an amine for further functionalization.
| Step | Procedure | Reagents/Solvents | Conditions | Typical Yield |
| 1 | Cool concentrated sulfuric acid in an ice bath. | Concentrated H2SO4 | 0 °C | - |
| 2 | Add this compound portion-wise to the cold sulfuric acid. | This compound | 0 °C | - |
| 3 | Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise. | Fuming HNO3, Concentrated H2SO4 | 0-5 °C, 1-2 hours | 70-90% |
| 4 | Pour the reaction mixture onto crushed ice. | Ice | - | - |
| 5 | Filter the precipitated product, wash with cold water, and dry. | Cold Water | - | - |
| 6 | Recrystallize the product from a suitable solvent. | Ethanol or Methanol | - | - |
Visualization of Synthetic Pathways
4.1. General Synthetic Workflow for Derivatization
The following diagram illustrates a potential workflow for the derivatization of this compound.
Caption: Potential derivatization pathways for this compound.
4.2. Logical Flow for Bioactive Compound Synthesis
This diagram outlines the logical progression from the precursor to a potential bioactive compound.
Caption: Workflow from precursor to drug candidate.
Quantitative Data Summary (Hypothetical based on Analogs)
The following table summarizes expected yields for key transformations based on published data for structurally similar 4-aryl-pyrrolidin-2-ones. Actual yields for this compound may vary.
| Reaction Type | Substrate | Product | Reagents | Yield (%) | Reference |
| N-Alkylation | 4-Phenylpyrrolidin-2-one | N-Alkyl-4-phenylpyrrolidin-2-one | NaH, Alkyl halide | 60-85% | [5] |
| Aromatic Nitration | 1-Methyl-4-phenylpyrrolidin-2-one | 1-Methyl-4-(nitro-phenyl)pyrrolidin-2-one | HNO3, H2SO4 | 70-90% | [6] |
| Suzuki Coupling | 1-Methyl-4-(bromo-phenyl)pyrrolidin-2-one | 1-Methyl-4-(biaryl)pyrrolidin-2-one | Arylboronic acid, Pd catalyst | 50-80% | [6] |
Conclusion
While this compound is not yet a widely documented precursor in the scientific literature, its structural similarity to well-studied 4-aryl-pyrrolidin-2-ones suggests significant potential in organic synthesis and drug discovery. The protocols and workflows presented here, derived from analogous systems, provide a robust starting point for researchers aiming to utilize this compound as a scaffold for the synthesis of novel, potentially bioactive molecules. Further investigation into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic utility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-Methylphenyl)pyrrolidin-2-one in Cell-Based Assays
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various clinically significant drugs.[1] Derivatives of this heterocyclic ring system have demonstrated a wide range of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[2][3] Notably, certain pyrrolidinone analogs, such as pyrovalerone, are known to be potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many therapeutic agents used in the treatment of neurological and psychiatric disorders.[4][5]
This document provides detailed protocols for the in vitro characterization of Cmpd-X, a novel pyrrolidinone derivative. The following assays are designed to assess its cytotoxic profile, its potential as a monoamine reuptake inhibitor, and its impact on downstream intracellular signaling pathways in relevant cell lines.
Hypothesized Mechanism of Action
Based on the structure of Cmpd-X and the known activities of related pyrovalerone analogs, it is hypothesized that Cmpd-X functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7] This action would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse, thereby modulating downstream signaling pathways. The experimental workflow is designed to test this hypothesis by first establishing a non-toxic concentration range, then directly measuring transporter inhibition, and finally investigating subsequent effects on intracellular signaling.
Data Presentation
The following tables summarize hypothetical quantitative data for Cmpd-X, which would be generated using the protocols described in this document. These tables are intended to serve as a template for data organization and presentation.
Table 1: Cytotoxicity of Cmpd-X
| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) |
|---|---|---|---|
| SH-SY5Y | MTT | 24 | > 100 |
| HEK293 | MTT | 24 | > 100 |
| HEK293-hDAT | MTT | 24 | 85.2 |
| HEK293-hNET | MTT | 24 | 92.5 |
Table 2: Monoamine Transporter Inhibition Profile of Cmpd-X
| Target | Cell Line | Assay Type | IC₅₀ (nM) | Positive Control | IC₅₀ (nM) |
|---|---|---|---|---|---|
| hDAT | HEK293-hDAT | [³H]Dopamine Uptake | 125.7 | Cocaine | 250 |
| hNET | HEK293-hNET | [³H]Norepinephrine Uptake | 78.3 | Desipramine | 5 |
| hSERT | HEK293-hSERT | [³H]Serotonin Uptake | > 10,000 | Fluoxetine | 10 |
Table 3: Effect of Cmpd-X on ERK1/2 Phosphorylation
| Cell Line | Treatment (15 min) | p-ERK1/2 Level (Fold Change vs. Vehicle) |
|---|---|---|
| SH-SY5Y | Vehicle | 1.0 |
| SH-SY5Y | Cmpd-X (1 µM) | 2.8 |
| SH-SY5Y | Cmpd-X (10 µM) | 4.5 |
Experimental Protocols
The following protocols provide a framework for the initial characterization of Cmpd-X.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the effect of Cmpd-X on cell metabolic activity, which is an indicator of cell viability.[3]
-
Materials:
-
Human neuroblastoma SH-SY5Y cells and HEK293 cells (parental and stably expressing hDAT or hNET).[8]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well clear, flat-bottom cell culture plates.
-
Cmpd-X stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2][9]
-
Microplate spectrophotometer.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X in culture medium from the stock solution. Final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of Cmpd-X. Include vehicle control (medium with DMSO) and background control (medium only) wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate for 4 hours at 37°C, protecting the plate from light.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm with a reference wavelength of 650 nm.[3]
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
-
Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of Cmpd-X to inhibit the uptake of radiolabeled dopamine or norepinephrine into cells stably expressing the respective transporters.[4][11]
-
Materials:
-
HEK293 cells stably expressing human DAT (HEK293-hDAT) or human NET (HEK293-hNET).[8][12]
-
96-well plates (coated with poly-D-lysine if necessary).
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]Dopamine and [³H]Norepinephrine.
-
Cmpd-X and reference inhibitors (e.g., Cocaine for DAT, Desipramine for NET).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Protocol:
-
Cell Seeding: Plate HEK293-hDAT or HEK293-hNET cells in 96-well plates at a density of 5 x 10⁴ cells/well and grow to confluence.[4]
-
Pre-incubation: On the day of the assay, wash the cells twice with warm Uptake Buffer.
-
Add 50 µL of Uptake Buffer containing various concentrations of Cmpd-X or a reference inhibitor to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
Uptake Initiation: Add 50 µL of Uptake Buffer containing [³H]Dopamine (for DAT) or [³H]Norepinephrine (for NET) at a final concentration near its Kₘ value (e.g., 10-20 nM).
-
Incubate for 10 minutes at room temperature.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold Uptake Buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
Measurement: Transfer the lysate to a scintillation vial or a 96-well plate compatible with a scintillation counter, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine non-specific uptake using a high concentration of a known inhibitor (e.g., 10 µM cocaine). Subtract non-specific uptake from all measurements. Calculate the percent inhibition for each concentration of Cmpd-X relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Downstream Signaling Pathway Analysis (Western Blot)
This protocol investigates whether Cmpd-X treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, a common downstream event in neurotransmitter signaling.[13][14]
-
Materials:
-
SH-SY5Y cells (or other neuronally-derived cell line).
-
6-well cell culture plates.
-
Cmpd-X.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Protocol:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates and grow until ~80% confluent. Serum-starve the cells for 4-6 hours if necessary.
-
Treat cells with vehicle or Cmpd-X at relevant concentrations (e.g., 1x, 10x, and 100x the functional IC₅₀) for a short duration (e.g., 5, 15, 30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot: a. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[15] b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the primary antibody for total ERK1/2 to serve as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Express the results as a fold change relative to the vehicle-treated control.[13]
-
Conclusion
The protocols outlined in this document provide a comprehensive workflow for the initial pharmacological characterization of this compound (Cmpd-X). By systematically evaluating cytotoxicity, target engagement at monoamine transporters, and effects on downstream signaling, researchers can build a robust profile of this novel compound's bioactivity. The data generated will be crucial for guiding further drug development efforts, including lead optimization and in vivo efficacy studies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 4-(3-Methylphenyl)pyrrolidin-2-one in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(3-Methylphenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class of molecules. While specific data on this compound is limited, its structural analogs, such as pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET) with minimal effects on the serotonin transporter (SERT).[1][2][3] This mechanism of action, leading to increased synaptic concentrations of dopamine and norepinephrine, suggests potential psychostimulant, antidepressant, and cognitive-enhancing properties.[1][4] Therefore, the following protocols are designed to evaluate the efficacy of this compound in relevant animal models to characterize its pharmacological profile.
Presumed Mechanism of Action: The primary hypothesized mechanism of action for this compound is the inhibition of DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synaptic cleft. This enhances dopaminergic and noradrenergic neurotransmission.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.ie [drugs.ie]
- 4. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling 4-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 4-(3-Methylphenyl)pyrrolidin-2-one with various radionuclides suitable for applications in preclinical and clinical research, including Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as in vitro pharmacological studies. The following sections detail the synthesis of necessary precursors and the subsequent radiolabeling procedures for Carbon-11, Fluorine-18, Tritium, and Iodine-125.
Precursor Synthesis
The successful radiolabeling of this compound requires the synthesis of appropriate precursor molecules. The choice of precursor depends on the desired radionuclide and the specific labeling strategy. The pyrrolidine ring is a common structural motif in many biologically active compounds and drugs.[1]
Synthesis of Desmethyl Precursor for [¹¹C]Methylation
For labeling with Carbon-11 via methylation, a desmethyl precursor, 4-(3-hydroxyphenyl)pyrrolidin-2-one, is required. This can be synthesized from commercially available starting materials.
Synthesis of Nitro Precursor for [¹⁸F]Fluorination
A common strategy for introducing Fluorine-18 is through nucleophilic substitution on an aromatic ring activated by an electron-withdrawing group, such as a nitro group. The precursor, 4-(3-methyl-4-nitrophenyl)pyrrolidin-2-one, can be synthesized via nitration of this compound.
Synthesis of Halogenated Precursor for Tritiation and Iodination
For labeling with Tritium via dehalogenation or with radioiodine via halogen exchange, a halogenated precursor is necessary. For instance, 4-(5-bromo-3-methylphenyl)pyrrolidin-2-one can serve as a precursor for both tritiation and radioiodination.
Radiolabeling Protocols
The following protocols are based on established radiochemical methods for small molecules and are adapted for this compound.
Protocol 1: [¹¹C]Methylation of this compound
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies.[2] The most common method for incorporating Carbon-11 is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2]
Experimental Protocol:
-
Production of [¹¹C]CH₃I: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. This process is typically automated in a synthesis module.
-
Radiolabeling Reaction:
-
Dissolve the desmethyl precursor (4-(3-hydroxyphenyl)pyrrolidin-2-one) in a suitable solvent (e.g., DMF or DMSO).
-
Add a base (e.g., NaOH or K₂CO₃) to deprotonate the hydroxyl group.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
-
Purification:
-
The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and byproducts.[3] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.[4]
-
-
Formulation: The collected HPLC fraction containing the purified [¹¹C]this compound is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC to be >95%.[4]
-
Specific Activity: Measured to determine the amount of radioactivity per unit mass of the compound.[5]
-
Residual Solvents: Analyzed to ensure they are below acceptable limits.
-
Sterility and Endotoxin Testing: Performed for preparations intended for human use.[5]
-
Quantitative Data for Similar ¹¹C-Labeled Small Molecules:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20 - 50% |
| Specific Activity | 37 - 185 GBq/µmol |
| Radiochemical Purity | > 98% |
Protocol 2: [¹⁸F]Fluorination of this compound
Fluorine-18 is another positron-emitting radionuclide with a longer half-life of 109.8 minutes, allowing for more complex syntheses and longer imaging times.[6] Nucleophilic substitution is a common method for [¹⁸F]fluorination.[6]
Experimental Protocol:
-
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange resin. It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) and dried azeotropically.
-
Radiolabeling Reaction:
-
Dissolve the nitro precursor (4-(3-methyl-4-nitrophenyl)pyrrolidin-2-one) in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the activated [¹⁸F]fluoride to the precursor solution.
-
Heat the reaction mixture at a high temperature (e.g., 120-180°C) for 15-30 minutes.
-
-
Purification:
-
Formulation: The purified [¹⁸F]this compound is reformulated for in vivo administration.
-
Quality Control:
-
Radiochemical Purity: Assessed by analytical HPLC to be >95%.
-
Specific Activity: Determined.
-
Residual Solvents and Kryptofix: Quantified to ensure they are within safe limits.
-
Sterility and Endotoxin Testing: Performed as required.
-
Quantitative Data for Similar ¹⁸F-Labeled Small Molecules:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 15 - 40% |
| Specific Activity | 74 - 370 GBq/µmol |
| Radiochemical Purity | > 99% |
Protocol 3: [³H]Tritiation of this compound
Tritium (³H) is a beta-emitting isotope with a long half-life of 12.3 years, making it suitable for in vitro binding assays and metabolic studies.[2] A common method for tritium labeling is catalytic dehalogenation.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve the halogenated precursor (e.g., 4-(5-bromo-3-methylphenyl)pyrrolidin-2-one) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium catalyst (e.g., Pd/C).
-
Add a base (e.g., triethylamine) to neutralize the hydrohalic acid formed during the reaction.
-
-
Tritiation:
-
The reaction vessel is connected to a tritium gas manifold.
-
The atmosphere is replaced with tritium gas (T₂).
-
The reaction is stirred at room temperature for several hours to overnight.
-
-
Purification:
-
The catalyst is removed by filtration.
-
The solvent is evaporated, and the crude product is purified by HPLC to remove any unreacted precursor and byproducts.
-
-
Quality Control:
-
Radiochemical Purity: Determined by radio-HPLC to be >98%.
-
Specific Activity: Measured by liquid scintillation counting and mass spectrometry.
-
Chemical Purity: Assessed by HPLC with UV detection.
-
Quantitative Data for Tritiated Bioactive Molecules:
| Parameter | Typical Value |
| Radiochemical Yield | 10 - 30% |
| Specific Activity | 0.5 - 1.1 TBq/mmol (15 - 30 Ci/mmol) |
| Radiochemical Purity | > 98% |
Protocol 4: [¹²⁵I]Iodination of this compound
Iodine-125 is a gamma-emitting radionuclide with a half-life of 59.4 days, commonly used for in vitro assays and preclinical SPECT imaging.[9] Radioiodination can be achieved through electrophilic substitution or halogen exchange reactions.
Experimental Protocol (Halogen Exchange):
-
Precursor: A bromo- or iodo-substituted precursor is used, for example, 4-(5-bromo-3-methylphenyl)pyrrolidin-2-one.
-
Radiolabeling Reaction:
-
The precursor is dissolved in a high-boiling point solvent (e.g., decane).
-
A copper(I) salt (e.g., CuI) is added as a catalyst.
-
[¹²⁵I]NaI is added to the reaction mixture.
-
The reaction is heated to a high temperature (e.g., 150-180°C) for 30-60 minutes.
-
-
Purification:
-
The crude product is purified by HPLC.[10]
-
-
Quality Control:
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC to be >95%.[10]
-
Specific Activity: Measured.
-
Radionuclidic Purity: Assessed to ensure no other iodine isotopes are present.
-
Quantitative Data for Similar ¹²⁵I-Labeled Compounds:
| Parameter | Typical Value |
| Radiochemical Yield | 40 - 70% |
| Specific Activity | > 74 GBq/µmol |
| Radiochemical Purity | > 98% |
Visualizations
Caption: General workflow for the radiosynthesis of this compound.
Caption: Synthetic pathway for [¹¹C]this compound.
Caption: Synthetic pathway for [¹⁸F]this compound.
Caption: Relationship between quality control parameters, analytical methods, and acceptance criteria.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of tritium-labelled substances. | Semantic Scholar [semanticscholar.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. development-and-optimization-of-11-c-labeled-radiotracers-a-review-of-the-modern-quality-control-design-process - Ask this paper | Bohrium [bohrium.com]
- 6. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 7. Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET [pubmed.ncbi.nlm.nih.gov]
- 8. Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Radio-Iodination Methods for the Production of SPECT Imaging Agents | Bentham Science [eurekaselect.com]
- 10. indico.cern.ch [indico.cern.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Methylphenyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(3-Methylphenyl)pyrrolidin-2-one from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes, such as the Michael addition of a nitroalkane to an α,β-unsaturated ester followed by reduction and cyclization, or the reaction of a substituted succinate with an amine, common impurities may include:
-
Unreacted starting materials: Such as 3-methylphenylacetonitrile, diethyl succinate, or a nitro-precursor.
-
Regioisomers: If a Friedel-Crafts acylation or a similar aromatic substitution is employed, ortho- and para-substituted isomers of the desired meta-product may be present.
-
Polymeric byproducts: Formed through side reactions, especially under harsh reaction conditions.
-
Solvent residues: Residual solvents from the reaction or initial work-up steps.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification methods are typically a combination of column chromatography and recrystallization.
-
Column Chromatography: This is highly effective for separating the target compound from structurally similar impurities and colored byproducts.
-
Recrystallization: This is an excellent final step to obtain highly pure, crystalline this compound, especially for removing minor impurities.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring fraction purity. It is advisable to develop a TLC method that provides good separation between your product and the major impurities before starting the column. The desired product should ideally have an Rf value between 0.2 and 0.4 for optimal separation on a column.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC, making column purification difficult. | The solvent system is not optimal. | Test a range of solvent systems with varying polarities. A common starting point for lactams is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2] Consider adding a small percentage of a more polar solvent like methanol if your compound is highly polar. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexanes, incrementally increase the ethyl acetate concentration.[3] |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. For example, if you used 20% ethyl acetate in hexanes, try 5% or 10%. |
| Streaking or tailing of the product band on the column. | The sample was not loaded in a concentrated band. The column may be overloaded. The compound may be degrading on the silica gel. | Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane, and carefully load it onto the column.[3] Ensure the amount of crude material is appropriate for the column size (typically 1:20 to 1:100 ratio of crude material to silica gel by weight). To check for degradation, run a 2D TLC where the plate is run in one solvent system, dried, rotated 90 degrees, and run in the same solvent system. If a new spot appears, your compound is likely degrading on the silica. Consider using a less acidic stationary phase like alumina. |
| Cracks or channels appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.[4] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or solvent mixtures.[5] |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can induce crystallization. If impurities are the issue, an initial purification by column chromatography may be necessary. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. If the compound is too soluble, you may need to add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then allow it to cool. |
| The recovered yield is very low. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. Cool the solution in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems to find one that gives good separation of the desired product from impurities. A good starting point for 4-aryl-pyrrolidin-2-ones is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The target compound should have an Rf of approximately 0.3.[4]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly to ensure even packing without air bubbles.[4]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent or a more volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the purified (or semi-purified) product into several test tubes.
-
Add a small amount of different solvents or solvent pairs to each tube. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[5]
-
Heat the tubes to determine the solubility of the compound. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Recrystallization Procedure:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.
-
Allow the flask to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Polarity of Impurities | Suggested Starting Eluent (v/v) |
| Less Polar | 10-20% Ethyl Acetate in Hexanes |
| Similar Polarity | 30-50% Ethyl Acetate in Hexanes |
| More Polar | 50-70% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane |
Table 2: Common Solvents for Recrystallization
| Solvent System | Comments |
| Ethyl Acetate / Hexanes | A versatile system for compounds of intermediate polarity. |
| Acetone / Hexanes | Good for many organic compounds; acetone has good solvating power.[5] |
| Ethanol / Water | Suitable for more polar compounds that are soluble in ethanol. |
| Toluene | Can be effective for aromatic compounds. |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 4-(3-Methylphenyl)pyrrolidin-2-one in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(3-Methylphenyl)pyrrolidin-2-one in aqueous solutions. This document provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the first step I should take?
A2: The first step is to determine the kinetic and thermodynamic solubility of your compound in the desired buffer system. This will establish a baseline and help you select the most appropriate solubilization strategy. A simple approach is to prepare a stock solution in an organic solvent like DMSO and then serially dilute it into your aqueous buffer, observing for precipitation. For a more accurate determination, the shake-flask method is recommended to determine the thermodynamic solubility.[1][2][3]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment is a common and effective first-line strategy for ionizable compounds.[4][5] Since this compound contains a lactam functional group, it is likely to be a weak base. Therefore, decreasing the pH of the aqueous solution below its pKa should lead to protonation and a significant increase in its aqueous solubility. It is crucial to first determine the pH-solubility profile of the compound to identify the optimal pH range for dissolution.
Q4: What are co-solvents and how can they help with the solubility of my compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7][8][9] Common co-solvents used in research settings include ethanol, propylene glycol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP).[10] A systematic screening of different co-solvents and their concentrations is recommended to find the most effective and experimentally compatible system.
Q5: I am considering using cyclodextrins. How do they work and which one should I choose?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[11] The most commonly used cyclodextrins in pharmaceutical development are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), due to their larger cavity size and proven safety. The choice of cyclodextrin will depend on the size and shape of your compound.
Q6: What are solid dispersions and when should I consider this approach?
A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[12][13][14][15] This can be achieved by methods like melting (fusion), solvent evaporation, or spray-drying.[13][15][16] The drug in the dispersion can exist in an amorphous state, which has higher energy and thus greater apparent solubility and faster dissolution compared to the crystalline form. This is a more advanced technique suitable when simpler methods like pH adjustment or co-solvents are insufficient or not viable for the intended application.
Q7: My experiments require a very low concentration of organic solvents. What are my options?
A7: If organic solvents must be minimized, you can explore advanced formulation strategies such as nanosuspensions or liposomal formulations.
-
Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. The small particle size leads to a significant increase in the surface area, which enhances the dissolution rate.[17][18][19][20][21]
-
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.[22][23][24][25][26] These formulations are particularly useful for in vivo studies.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Estimated Solubility (µg/mL) |
| Deionized Water | 25 | < 10 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 10 |
| 0.1 M HCl (pH 1) | 25 | > 1000 |
| 10% Ethanol in Water | 25 | 50-100 |
| 10% PEG 400 in Water | 25 | 100-200 |
| 5% w/v HP-β-CD in Water | 25 | 500-1000 |
Note: The data presented in this table is for illustrative purposes only and is based on the expected behavior of a poorly soluble, weakly basic compound. Actual experimental values should be determined.
Table 2: Comparison of Different Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound | Simple, cost-effective | Only applicable to ionizable compounds; risk of precipitation upon pH change |
| Co-solvents | Reduces solvent polarity | Easy to prepare; can achieve high concentrations | May have biological/toxicological effects; risk of precipitation upon dilution |
| Cyclodextrins | Inclusion complex formation | Significant solubility enhancement; can improve stability | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses |
| Solid Dispersions | Increases surface area and/or creates amorphous form | Large increase in dissolution rate | More complex manufacturing process; potential for physical instability (recrystallization) |
| Nanosuspensions | Increases surface area to enhance dissolution rate | High drug loading; suitable for various administration routes | Requires specialized equipment; potential for particle aggregation |
| Liposomes | Encapsulation in lipid bilayers | Biocompatible; suitable for in vivo delivery | Complex preparation and characterization; potential for drug leakage |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Protocol 2: pH-Dependent Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 1 to 8).
-
Solubility Determination: Perform the shake-flask solubility method (Protocol 1) for this compound in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will indicate the pH at which the compound has the highest solubility.
Protocol 3: Solubilization using Co-solvents
-
Co-solvent Screening: Prepare a series of aqueous solutions containing different co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method.
-
Selection: Identify the co-solvent and concentration that provides the desired solubility without causing any unwanted effects in your experimental system.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and the chosen cyclodextrin (e.g., HP-β-CD) for a specific molar ratio (e.g., 1:1 or 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Gradually add the compound to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex and evaluate the improvement in solubility and dissolution rate.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Decision tree for selecting a solubilization method.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 6. 2.2. Organic liquid dissolution [bio-protocol.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. japsonline.com [japsonline.com]
- 14. japer.in [japer.in]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. EP3220894A1 - Nanosuspension formulation - Google Patents [patents.google.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 24. mnba-journal.com [mnba-journal.com]
- 25. researchgate.net [researchgate.net]
- 26. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Stabilizing 4-(3-Methylphenyl)pyrrolidin-2-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 4-(3-Methylphenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The primary factors contributing to the degradation of pyrrolidinone-based compounds like this compound are hydrolysis, oxidation, and exposure to light (photodegradation). The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions. Oxidation can occur at various points on the molecule, while UV or visible light can provide the energy for photolytic degradation. Temperature is a critical accelerator for all these degradation pathways.
Q2: What are the recommended general conditions for the long-term storage of this compound?
A2: For optimal stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, temperatures of -20°C to -80°C are recommended to minimize the rates of potential degradation reactions.[1][2][3] Storing the compound in a desiccated environment will also help to prevent hydrolysis.
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), a decrease in purity as measured by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), or the appearance of new peaks in the chromatogram.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation product resulting from hydrolysis is the corresponding amino acid, 4-amino-3-(3-methylphenyl)butanoic acid. Oxidative degradation could lead to the formation of various hydroxylated or carbonylated species. The specific degradation products will depend on the storage conditions.
Troubleshooting Guides
Issue 1: Noticeable Change in Physical Appearance of the Compound
-
Symptom: The normally white to off-white powder has developed a yellow or brownish tint, or has become sticky or clumped.
-
Possible Cause: This often indicates degradation, potentially due to oxidation or hydrolysis from exposure to air and moisture. Elevated storage temperatures can accelerate these processes.
-
Troubleshooting Steps:
-
Assess Purity: Immediately assess the purity of the compound using a suitable analytical method like HPLC-UV or GC-MS.
-
Review Storage Conditions: Verify the storage conditions. Was the container tightly sealed? Was it protected from light? Was the temperature consistently maintained at the recommended level?
-
Improve Storage: If the compound is still usable based on purity analysis, transfer it to a new, clean, dry, and opaque container. Purge the container with an inert gas (argon or nitrogen) before sealing. Store at or below -20°C.
-
Consider Discarding: If significant degradation is confirmed, it is advisable to discard the batch to ensure the integrity of your experimental results.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: Experiments using this compound are yielding inconsistent, non-reproducible, or unexpected results.
-
Possible Cause: The compound may have degraded, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
-
Purity Verification: Analyze the purity of the stored compound using a validated HPLC or GC-MS method. Compare the results with the certificate of analysis of a fresh or properly stored batch.
-
Quantify the Active Compound: If degradation is suspected, perform a quantitative analysis to determine the exact concentration of this compound in your sample.
-
Use a Fresh Batch: Repeat the experiment with a fresh, high-purity batch of the compound to confirm that the inconsistent results are due to the degradation of the previous batch.
-
Data Presentation
Table 1: Effect of Temperature on the Stability of this compound over 12 Months
| Storage Temperature (°C) | Purity (%) after 3 months | Purity (%) after 6 months | Purity (%) after 12 months |
| 25 (Room Temperature) | 95.2 | 90.1 | 82.5 |
| 4 | 98.5 | 97.2 | 95.8 |
| -20 | 99.8 | 99.6 | 99.3 |
| -80 | >99.9 | >99.9 | >99.9 |
Note: Data is hypothetical and for illustrative purposes. Actual stability will depend on the specific batch and storage conditions.
Table 2: Influence of Atmospheric Conditions on Stability at 25°C for 6 Months
| Atmospheric Condition | Purity (%) |
| Air | 90.1 |
| Desiccated Air | 93.5 |
| Inert Gas (Argon) | 98.8 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized. Optionally, 0.1% formic acid can be added to both solvents.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products
-
Objective: To identify potential volatile degradation products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: 40-500 amu
-
-
Analysis: The separated components are identified by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting suspected compound degradation.
Caption: Decision-making flowchart for inconsistent experimental results.
References
optimization of reaction conditions for 4-aryl-pyrrolidin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aryl-pyrrolidin-2-ones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-aryl-pyrrolidin-2-ones, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired 4-aryl-pyrrolidin-2-one product. What are the potential causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Incomplete Reaction:
-
Potential Cause: The reaction may not have reached completion. Reaction times can vary significantly based on the specific substrates and conditions.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present.
-
-
Suboptimal Reaction Temperature:
-
Potential Cause: The reaction temperature might be too low to overcome the activation energy barrier, or too high, leading to decomposition of reactants or products.
-
Solution: Experiment with a range of temperatures. For many cyclization reactions to form γ-lactams, heating is required. However, excessive heat can lead to side reactions. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction can help identify the optimal range.
-
-
Ineffective Catalyst or Incorrect Catalyst Loading:
-
Potential Cause: The chosen catalyst may not be optimal for the specific transformation, or the catalyst loading may be insufficient or excessive. Catalyst deactivation can also occur.
-
Solution:
-
Screen different catalysts. For Michael addition followed by cyclization, common catalysts include bases like sodium ethoxide or DBU. For other routes, acid catalysts like citric acid or Lewis acids might be necessary.[1]
-
Optimize the catalyst loading. Start with a catalytic amount (e.g., 10-20 mol%) and adjust as needed. Increasing the catalyst concentration does not always lead to better yields and can sometimes promote side reactions.[2]
-
Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
-
-
-
Poor Quality of Starting Materials or Reagents:
-
Potential Cause: Impurities in starting materials (e.g., aryl aldehydes, nitroalkenes, or γ-amino acids) or reagents can interfere with the reaction. The presence of water can also be detrimental in some cases.
-
Solution:
-
Use freshly purified starting materials. Aldehydes are prone to oxidation to carboxylic acids.
-
Ensure solvents are anhydrous, especially for reactions involving strong bases or water-sensitive intermediates.
-
-
-
Inappropriate Solvent:
-
Potential Cause: The solvent plays a crucial role in reactant solubility and reaction kinetics. An inappropriate solvent can hinder the reaction.
-
Solution: Screen a variety of solvents. Protic solvents like ethanol or methanol can be effective, while aprotic solvents like THF, DMF, or acetonitrile may be suitable for other reaction types. In some cases, solvent-free conditions might provide the best results.[3]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products alongside the desired 4-aryl-pyrrolidin-2-one. How can I identify and minimize them?
Answer:
The formation of side products is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.
-
Common Side Products and Their Causes:
-
Enamines: Can form from the reaction of the amine with a carbonyl compound.
-
Polymerization Products: Michael acceptors like nitroalkenes can polymerize under basic conditions.
-
Hydrolysis Products: If water is present, ester or amide functionalities can be hydrolyzed.
-
Over-alkylation or Di-alkylation Products: In reactions involving alkylating agents.
-
-
Strategies for Minimizing Side Products:
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes suppress the formation of side products that have a higher activation energy than the desired reaction.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to side reactions. For instance, an excess of an amine nucleophile could potentially react with the product.[4]
-
-
Order of Addition: Adding reagents in a specific order can be crucial. For example, generating a reactive intermediate in situ before adding the second reactant can prevent unwanted side reactions of the first reactant.
-
Use of Protecting Groups: If a functional group on one of the starting materials is interfering with the reaction, consider using a suitable protecting group.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my 4-aryl-pyrrolidin-2-one product from the reaction mixture. What are some effective purification strategies?
Answer:
Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Initial Work-up:
-
A proper aqueous work-up is the first step to remove many impurities. This typically involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with acidic or basic solutions can remove basic or acidic impurities, respectively. A final wash with brine helps to remove residual water.[5][6]
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product.
-
Preparative TLC or HPLC: For small-scale reactions or when compounds are difficult to separate by column chromatography, preparative techniques can be employed.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a very effective purification method. The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.
-
-
Distillation:
-
For liquid products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method.
-
Issue 4: Poor Diastereoselectivity
Question: My synthesis of a 4-aryl-pyrrolidin-2-one with multiple stereocenters is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Controlling diastereoselectivity is a key challenge in stereoselective synthesis.
-
Choice of Catalyst and Reagents:
-
Chiral Catalysts: The use of chiral catalysts or auxiliaries can induce facial selectivity in the attack of a nucleophile on a prochiral center, leading to the preferential formation of one diastereomer.
-
Bulky Reagents: Steric hindrance can play a significant role in directing the stereochemical outcome. Using bulky reagents or protecting groups can favor the formation of the sterically less hindered diastereomer.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity, as the transition state leading to the major diastereomer is favored at lower energies.
-
Solvent: The solvent can influence the conformation of the transition state and thus the diastereoselectivity. It is often worthwhile to screen different solvents.
-
-
Substrate Control:
-
The inherent stereochemistry of the starting materials can direct the formation of new stereocenters. This is known as substrate-controlled diastereoselection.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-aryl-pyrrolidin-2-ones?
A common and effective method is the Michael addition of a nucleophile to an α,β-unsaturated nitroalkene, followed by reductive cyclization of the resulting γ-nitro carbonyl compound. Another approach involves the reaction of an appropriate γ-amino acid derivative. A specific example is the synthesis of 4-phenyl-2-pyrrolidone from benzaldehyde through a multi-step process involving condensation, addition, hydrogenation, hydrolysis, esterification, and finally cyclization.[7]
Q2: How does the choice of base affect the synthesis?
The choice of base is critical. Strong bases like butyllithium are used in some condensation reactions to generate the necessary nucleophile.[8] For Michael additions, weaker organic bases like DBU or inorganic bases like potassium carbonate are often employed. The strength and steric bulk of the base can influence the reaction rate, yield, and even the stereoselectivity.
Q3: What analytical techniques are best for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to identify intermediates or side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the final product and determining its purity and stereochemistry.
Q4: Are there any specific safety precautions to consider during this synthesis?
Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as strong bases (e.g., butyllithium) and flammable organic solvents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Pyrrolidinone Synthesis
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 12 | 30 |
| 2 | Ethanol | 8 | 75 |
| 3 | Methanol | 8 | 72 |
| 4 | Acetonitrile | 10 | 65 |
| 5 | THF | 12 | 50 |
| 6 | Dichloromethane | 12 | 40 |
| 7 | Toluene | 12 | 45 |
| 8 | No Solvent | 1 | 90 |
Data adapted from a representative synthesis of a polysubstituted 2-pyrrolidinone.[3]
Table 2: Optimization of Catalyst Concentration for Pyrrolidine Synthesis
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 5 | 24 | 60 |
| 2 | 10 | 18 | 85 |
| 3 | 15 | 18 | 87 |
| 4 | 20 | 12 | 92 |
| 5 | 25 | 12 | 92 |
Data adapted from a representative pyrrolidine synthesis.[2]
Experimental Protocols
Key Experiment: Synthesis of 4-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement [9]
This protocol describes the synthesis of 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone.
Materials:
-
3-Phenylcyclobutanone
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, addition funnel, and thermometer, suspend O-(diphenylphosphinyl)hydroxylamine (1.16 equiv) in DMF.
-
Addition of Substrate: While stirring at 25 °C, add a solution of 3-phenylcyclobutanone (1.00 equiv) in DMF dropwise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture for 24 hours at 25 °C.
-
Work-up:
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in a non-polar solvent, followed by methanol if necessary, to obtain the pure 4-phenylpyrrolidin-2-one.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-phenylpyrrolidin-2-one.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Lactam synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 8. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
identifying and removing impurities in 4-(3-Methylphenyl)pyrrolidin-2-one samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Methylphenyl)pyrrolidin-2-one. The following sections offer guidance on identifying and removing impurities from your samples.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues encountered during the purification and analysis of this compound.
Problem: Unexpected Peaks in HPLC Analysis
You observe extra peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, indicating the presence of impurities.
Workflow for Investigating Unexpected HPLC Peaks
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using HPLC-grade solvents. Filter all aqueous buffers before use. |
| System Contamination | Run a blank gradient to check for system peaks. Flush the column and injector with a strong solvent (e.g., isopropanol). |
| Sample Matrix Effects | If working with complex samples, perform a sample cleanup (e.g., solid-phase extraction) before injection. |
| Degradation of the Compound | Ensure the sample is fresh and has been stored correctly. Avoid prolonged exposure to light or elevated temperatures. |
| Carryover from Previous Injection | Inject a blank solvent after a concentrated sample to check for carryover. Optimize the needle wash method. |
Problem: Recrystallization Fails to Purify the Sample
After performing recrystallization, the purity of your this compound sample has not significantly improved.
Logical Flow for Optimizing Recrystallization
Caption: Decision-making process for optimizing recrystallization.
Potential Solutions:
| Issue | Recommendation |
| Inappropriate Solvent | The ideal solvent should dissolve the compound when hot but not at room temperature. Screen for alternative solvents or consider a co-solvent system (e.g., ethanol/water, toluene/heptane). |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Washing | Impurities may remain on the surface of the crystals. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| "Oiling Out" | If the compound separates as an oil, reheat the solution and add more solvent. Consider using a different solvent with a higher boiling point. |
Frequently Asked Questions (FAQs)
Identifying Impurities
Q1: What are the likely impurities in a sample of this compound?
Based on common synthetic routes for similar 4-arylpyrrolidin-2-ones, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials such as 3-methylphenylacetonitrile, γ-butyrolactone, or related precursors.
-
Reagents: Residual reagents used in the synthesis, for example, bases like sodium ethoxide or catalysts.
-
Byproducts: Compounds formed from side reactions. A common byproduct in similar syntheses is the formation of α,β-unsaturated ketones.[1]
-
Degradation Products: The lactam ring in pyrrolidinones can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amino acid.
Q2: Which analytical techniques are best for identifying these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2]
| Technique | Application |
| HPLC-UV | Quantifying known and unknown impurities. A good starting point for assessing sample purity. |
| LC-MS | Identifying the molecular weights of impurities, which is crucial for structural elucidation.[1] |
| GC-MS | Analyzing volatile impurities and thermally stable byproducts.[3] |
| NMR Spectroscopy | Providing detailed structural information about the impurities, especially when isolated. |
Q3: My LC-MS data shows a peak with a mass of [X]. What could it be?
To identify an unknown peak, consider the following:
-
Correlate with Potential Impurities: Does the mass correspond to any of the potential starting materials, reagents, or byproducts from the synthesis route?
-
Fragmentation Pattern: Analyze the MS/MS fragmentation pattern to deduce structural features of the unknown compound.
-
Isotopic Distribution: For halogenated impurities, the isotopic pattern can be a key identifier.
Removing Impurities
Q4: What is the recommended first step for purifying a crude sample of this compound?
Recrystallization is often a good first step for purifying solid organic compounds.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good single solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene. Co-solvent systems like ethanol/water or ethyl acetate/heptane can also be effective.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Q5: Recrystallization did not remove a key impurity. What should I try next?
If an impurity has similar solubility properties to your target compound, column chromatography is the next logical purification step.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve the impure sample in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q6: How can I remove residual solvents from my final product?
Residual solvents can often be removed by drying the sample under high vacuum, sometimes with gentle heating (ensure the temperature is well below the compound's melting point). If a high-boiling solvent is present, dissolving the product in a low-boiling solvent and re-evaporating can help to azeotropically remove the tenacious solvent.
References
common side reactions in the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for the synthesis of this compound involves a two-step sequence. The first step is a Michael addition of nitromethane to an ester of 3-methylcinnamic acid. This is followed by a reductive cyclization of the resulting γ-nitro ester intermediate to yield the desired 4-arylpyrrolidin-2-one.
Q2: What are the critical parameters to control during the Michael addition step?
A2: Key parameters for a successful Michael addition include the choice of base, solvent, and reaction temperature. A phase transfer catalyst may also be employed to improve reaction efficiency. Careful control of stoichiometry is crucial, especially when using nitromethane, to minimize the formation of multiple addition byproducts.
Q3: Which reducing agents are suitable for the reductive cyclization step?
A3: Catalytic hydrogenation is a common method for the reductive cyclization of the γ-nitro ester. Reagents such as Raney Nickel and Palladium on carbon (Pd/C) are frequently used.[1] The choice of catalyst can be critical to avoid unwanted side reactions. For instance, while not an issue for this specific molecule, Raney Nickel is often preferred over Pd/C when the substrate contains halogen substituents that could be removed by hydrogenolysis.[1]
Q4: What are the expected spectroscopic signatures for this compound?
A4: While a specific spectrum for the target molecule was not found in the immediate search, related structures such as 4-Phenylpyrrolidin-2-one exhibit characteristic signals. For 4-Phenylpyrrolidin-2-one, the proton NMR spectrum (in CDCl3) shows aromatic protons typically in the range of δ 7.2-7.4 ppm, a broad singlet for the NH proton, and multiplets for the pyrrolidinone ring protons. The carbonyl group in the carbon NMR spectrum would appear at a characteristic downfield shift. Similar patterns, with the addition of a methyl singlet in the aromatic region, would be expected for this compound.
II. Troubleshooting Guide
This guide addresses common side reactions and experimental issues encountered during the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Side Reactions in Michael Addition
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Double Addition Product | The mono-adduct can be deprotonated and act as a nucleophile for a second Michael addition, especially with an excess of the cinnamate ester. Nitromethane itself can add to two equivalents of the acceptor.[2] | - Use a slight excess of nitromethane relative to the 3-methylcinnamate ester.- Slowly add the base to the reaction mixture to control the concentration of the nitromethane anion.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Hydrolysis or Transesterification of the Ester | Presence of water or use of an alcohol solvent with a corresponding alkoxide base can lead to saponification of the ester to the carboxylic acid or transesterification.[2] | - Use anhydrous solvents and reagents.- If using an alcohol as a solvent, use the same alcohol as in the ester group of the starting material (e.g., methanol for a methyl ester) to avoid transesterification. |
| Low Reactivity/Incomplete Conversion | Cinnamate esters can be less reactive Michael acceptors compared to other α,β-unsaturated carbonyl compounds.[3] The base may not be strong enough or may be deactivated. | - Consider using a stronger base or a phase transfer catalyst to enhance reactivity.- Increase the reaction temperature or prolong the reaction time, monitoring for the formation of side products. |
| Polymerization | Strong basic conditions can sometimes promote the polymerization of the α,β-unsaturated ester. | - Use a milder base or catalytic amounts of a strong base.- Maintain a lower reaction temperature. |
Side Reactions in Reductive Cyclization
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of γ-Amino Acid | Incomplete cyclization can lead to the formation of the corresponding γ-amino acid, especially if the reaction mixture is worked up under aqueous conditions or if the ester is hydrolyzed during the reduction. | - Ensure the reaction goes to completion by monitoring with TLC.- Use a higher reaction temperature or a more active catalyst to promote lactamization.- Perform the workup under non-hydrolytic conditions. |
| Formation of Hydroxylamine or Oxime Intermediates | Incomplete reduction of the nitro group can lead to the formation of stable intermediates such as hydroxylamines or oximes, which may not cyclize or may form other byproducts. | - Ensure the catalyst is active and used in a sufficient amount.- Increase the hydrogen pressure and/or reaction temperature.- Consider a different reducing agent if the problem persists. |
| Formation of Azo Compounds (less common for aliphatic nitro) | While more common for aromatic nitro compounds, aggressive reducing conditions could potentially lead to intermolecular reactions forming azo compounds.[1] | - Use milder reduction conditions (e.g., lower temperature and pressure).- This is generally a minor concern for the reduction of aliphatic nitro groups. |
| De-benzylation of other functional groups (if present) | Catalytic hydrogenation is known to cleave benzyl protecting groups. While not directly applicable to the target molecule, this is a crucial consideration in more complex syntheses. | - Choose a reducing agent that is chemoselective for the nitro group if other reducible functional groups are present. |
III. Experimental Protocols
The following is a representative, generalized protocol for the synthesis of this compound based on common procedures for similar 4-arylpyrrolidin-2-ones.[4] Researchers should optimize the conditions for their specific setup.
Step 1: Synthesis of Ethyl 3-(3-methylphenyl)-4-nitrobutanoate (Michael Addition)
-
To a stirred solution of ethyl 3-methylcinnamate (1 equivalent) in a suitable solvent (e.g., ethanol or nitromethane), add nitromethane (1.2 equivalents).
-
Add a catalytic amount of a suitable base (e.g., potassium carbonate or a phase transfer catalyst like triethylbenzylammonium chloride).
-
Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude γ-nitro ester can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound (Reductive Cyclization)
-
Dissolve the crude ethyl 3-(3-methylphenyl)-4-nitrobutanoate (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of Raney Nickel (as a slurry in the reaction solvent) or 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
IV. Logical Relationships Diagram
Caption: Key transformations and potential side reactions in the synthesis.
References
enhancing the purity of 4-(3-Methylphenyl)pyrrolidin-2-one using chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for enhancing the purity of 4-(3-Methylphenyl)pyrrolidin-2-one using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step before attempting a large-scale purification of this compound?
A1: Before any preparative chromatography, it is crucial to develop an appropriate separation method using analytical techniques like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). For flash chromatography, a good starting point is to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[1][2] This generally translates to a good separation on a silica gel column.
Q2: What are the likely impurities I might encounter during the purification process?
A2: Impurities can originate from unreacted starting materials, reagents from the synthesis, or by-products of the reaction. For pyrrolidin-2-one derivatives, common impurities may include precursors from the synthesis route or products from side reactions. If the synthesis involves aza-Baeyer-Villiger rearrangement, unreacted 3-phenylcyclobutanone derivatives could be present.[3]
Q3: Is chiral separation necessary for this compound?
A3: Yes. Since the molecule possesses a chiral center at the 4-position of the pyrrolidinone ring, a standard synthesis will produce a racemic mixture (an equal mixture of both enantiomers). If a single enantiomer is required for your application, a chiral separation step is mandatory. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).[4][5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating this class of compounds.[4][6]
Q4: Can I use recrystallization as an alternative to chromatography?
A4: Recrystallization is a powerful purification technique for solid compounds and can be used as an alternative or a complementary final step to chromatography.[7] Its success depends on finding a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[7] It is often used to achieve high purity after an initial cleanup by flash chromatography.
Troubleshooting Guides
Problem 1: Poor or no separation between my target compound and an impurity in flash chromatography.
-
Possible Cause: The polarity of the mobile phase (eluent) is not optimal.
-
Solution: Re-evaluate the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1] If spots are too close, a gradient elution, where the polarity of the solvent is gradually increased during the separation, may be necessary.[2]
-
-
Possible Cause: The column is overloaded with the crude sample.
-
Solution: Reduce the amount of material loaded onto the column. For a straightforward separation, a silica gel-to-compound weight ratio of 30-50:1 is recommended. For more difficult separations, this ratio may need to be increased to 100:1 or higher.[2]
-
-
Possible Cause: The sample was not loaded onto the column properly.
-
Solution: For optimal separation, dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel.[1][2] After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as dry loading, often provides better resolution than loading the sample as a concentrated liquid solution.[1]
-
Problem 2: My compound is streaking or "tailing" on the column.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel stationary phase. Pyrrolidinone structures can be slightly basic.
-
Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Possible Cause: The compound is sparingly soluble in the chosen mobile phase.
-
Solution: Ensure the compound is fully soluble in the eluent. If not, a different solvent system may be required.
-
Problem 3: I am unable to resolve the enantiomers using a chiral HPLC column.
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for this specific molecule.
-
Solution: Screen a variety of CSPs. Polysaccharide-based columns, such as amylose or cellulose derivatives (e.g., Chiralpak® series), are excellent starting points for pyrrolidinone derivatives.[4][5] The nature of the polysaccharide backbone (amylose vs. cellulose) can significantly impact chiral recognition.[4]
-
-
Possible Cause: The mobile phase composition is not optimal for chiral recognition.
-
Solution: Systematically vary the mobile phase. In normal-phase mode, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). The type of alcohol can also be a critical factor in achieving separation.[4] In reverse-phase mode, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer and modify the pH of the buffer.
-
Data Presentation
Table 1: Example Method Development for Flash Chromatography
| Solvent System (Hexane:Ethyl Acetate) | TLC Rf of Target | TLC Rf of Impurity | Column Chromatography Outcome |
| 90:10 | 0.85 | 0.90 | Poor separation, rapid elution |
| 70:30 | 0.45 | 0.55 | Moderate separation |
| 50:50 | 0.30 | 0.45 | Good separation, recommended starting point |
| 30:70 | 0.10 | 0.20 | Poor separation, slow elution |
Table 2: Typical Starting Conditions for Chiral HPLC Separation
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reverse Phase) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 214 nm or 254 nm | UV at 214 nm or 254 nm |
| Expected Outcome | Resolution of two enantiomeric peaks | Resolution of two enantiomeric peaks |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Method Development: Identify a suitable eluent system using TLC, aiming for an Rf value of ~0.3 for this compound.[1]
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer (1-2 cm) of sand.
-
Fill the column with silica gel (typically 40-63 µm particle size) as a slurry in the initial, least polar mobile phase.
-
Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Add another small layer of sand on top to protect the silica bed during sample and solvent addition.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the weight of the crude product) to this solution.[2]
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Add this powder evenly onto the sand layer at the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using compressed air or a pump to achieve a steady flow rate (a solvent drop rate of about 2 inches/minute is a good guideline).[1]
-
If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection:
-
Collect fractions in an array of test tubes. The size of the fractions depends on the column size and the separation efficiency.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Confirm purity using analytical HPLC, NMR, or other appropriate spectroscopic methods.
-
Visualizations
Caption: General workflow for the chromatographic purification of a target compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
degradation pathways of 4-(3-Methylphenyl)pyrrolidin-2-one under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-(3-Methylphenyl)pyrrolidin-2-one under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on the pyrrolidin-2-one core structure and the substituted phenyl ring, the primary expected degradation pathways include hydrolysis, oxidation, and to a lesser extent, photolytic and thermal degradation.
-
Hydrolytic Degradation: The lactam (cyclic amide) bond in the pyrrolidin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions. This would lead to ring-opening, forming 4-amino-3-(3-methylphenyl)butanoic acid.
-
Oxidative Degradation: The benzylic position on the phenyl ring and the carbon atoms adjacent to the nitrogen in the pyrrolidinone ring are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives or further degradation products.
-
Photodegradation: While potentially less significant, UV light exposure could induce radical reactions, leading to a variety of degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways are highly dependent on the conditions.
Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Contaminants: Impurities in the starting material, solvents, or reagents can appear as extra peaks.
-
Secondary Degradation Products: Primary degradation products may themselves be unstable under the stress conditions and degrade further into secondary products.
-
Interaction with Excipients: If you are studying a formulated product, the active pharmaceutical ingredient (API) may react with excipients.
-
Sample Preparation Artifacts: The sample preparation process itself (e.g., pH adjustment, extraction) might induce degradation.
It is recommended to run blanks (solvents and reagents without the API) and to analyze samples at different time points to distinguish between impurities and degradation products.
Q3: My mass spectrometry data suggests the formation of a product with a mass increase of 16 amu. What is the likely structure?
A3: A mass increase of 16 atomic mass units (amu) is most commonly associated with the addition of an oxygen atom, indicating an oxidation reaction. For this compound, likely sites of oxidation include:
-
Hydroxylation of the phenyl ring.
-
Oxidation at the benzylic carbon.
-
Formation of an N-oxide.
-
Hydroxylation of the pyrrolidinone ring.
Further structural elucidation using techniques like NMR or tandem mass spectrometry (MS/MS) would be necessary to confirm the exact position of the oxygen atom.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For hydrolysis, consider refluxing if no degradation is seen at room temperature.[1] |
| High intrinsic stability of the molecule. | If extensive efforts to degrade the molecule fail, it may be inherently stable under the tested conditions. Document the conditions tested and the lack of degradation. |
| Analytical method not stability-indicating. | The analytical method may not be able to separate the parent compound from its degradation products. Re-evaluate and revalidate the method with known related compounds or by using a different column or mobile phase. |
Issue 2: Complete Degradation of the Parent Compound
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study.[1] The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products can be observed.[2][3] |
| Instability of the compound in the analytical solvent. | Analyze the samples immediately after preparation or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2]
1. Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Store the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated with a higher acid concentration (e.g., 1 M HCl) or at an elevated temperature (e.g., 60°C).
2. Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M NaOH.
-
Store the solution at room temperature and analyze samples at various time points.
-
If no degradation is observed, increase the base concentration (e.g., 1 M NaOH) or temperature.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, and analyze at various time points.
-
If necessary, a higher concentration of H₂O₂ (e.g., 30%) can be used.[1]
4. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) and a solid sample to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same conditions.
-
Analyze both the light-exposed and dark control samples.
5. Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
-
Analyze the sample at various time points.
-
A solution of the compound can also be heated to assess thermal stability in the solution state.
Quantitative Data Summary
The following tables are templates to illustrate how quantitative data from forced degradation studies can be presented.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 12.1 | Not Detected |
| 0.1 M NaOH (RT) | 24 | 88.5 | 9.8 | Not Detected |
| 3% H₂O₂ (RT) | 8 | 90.1 | 4.5 | 3.2 |
| Photolytic (UV/Vis) | 24 | 95.8 | 2.1 | 1.5 |
| Thermal (80°C, solid) | 72 | 98.2 | Not Detected | Not Detected |
Table 2: Chromatographic Data for Major Degradation Products
| Analyte | Retention Time (min) | Relative Retention Time |
| This compound | 10.5 | 1.00 |
| Degradation Product 1 (Acid/Base Hydrolysis) | 4.2 | 0.40 |
| Degradation Product 2 (Oxidative) | 8.9 | 0.85 |
| Degradation Product 3 (Oxidative) | 11.2 | 1.07 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Validation & Comparative
A Researcher's Guide to Comparing Analytical Standards for 4-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The selection of a high-quality analytical standard is a critical first step in any research or drug development endeavor. The accuracy and reliability of all subsequent analytical data hinge on the purity and characterization of the reference material. This guide provides a framework for comparing analytical standards for 4-(3-Methylphenyl)pyrrolidin-2-one, a novel pyrrolidinone derivative. Due to the limited availability of public comparative data for this specific compound, this guide will focus on the essential data points you should seek from suppliers and the analytical methods used to generate them. We will use hypothetical data to illustrate a robust comparison.
Key Quality Attributes for Comparison
A comprehensive Certificate of Analysis (CoA) is the primary document for evaluating an analytical standard. When comparing standards from different suppliers, the following parameters should be scrutinized.
Table 1: Comparison of Identity and Physical Properties
| Parameter | Supplier A | Supplier B | Method |
| CAS Number | 1019650-80-6 | 1019650-80-6 | N/A |
| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃NO | Elemental Analysis |
| Molecular Weight | 175.23 g/mol | 175.23 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Crystalline powder | Visual Inspection |
| Melting Point | 115-118 °C | 116-119 °C | Capillary Melting Point |
| ¹H NMR | Conforms to structure | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum | Conforms to structure | Conforms to structure | Mass Spectrometry |
Table 2: Purity and Impurity Profile Comparison
| Parameter | Supplier A | Supplier B | Method |
| Purity (HPLC) | 99.8% | 99.5% | HPLC-UV |
| Purity (GC) | 99.7% | 99.6% | GC-FID |
| Major Impurity | 0.12% (at RRT 1.15) | 0.25% (at RRT 1.15) | HPLC-UV |
| Total Impurities | 0.20% | 0.45% | HPLC-UV |
| Residual Solvents | <0.1% (Methanol) | <0.2% (Methanol) | GC-HS |
| Water Content | 0.05% | 0.15% | Karl Fischer Titration |
| Assay (by Titration) | 99.9% (on dried basis) | Not provided | Potentiometric Titration |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols provide a basis for understanding how the quality of an analytical standard is assessed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percent of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: A suitable temperature gradient to separate the analyte from potential impurities.
-
MS Detection: Electron ionization (EI) with a full scan range.
-
Analysis: The retention time of the main peak and the fragmentation pattern of the mass spectrum are compared to a reference to confirm identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, must be consistent with the proposed structure of this compound.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of processes in the qualification and selection of analytical standards.
A Comparative Guide to the Biological Activity of 4-(3-Methylphenyl)pyrrolidin-2-one and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-(3-Methylphenyl)pyrrolidin-2-one and its analogs. The information presented is collated from various scientific studies to aid in understanding the structure-activity relationships within this class of compounds, particularly focusing on their potential as anticonvulsant and neuroprotective agents.
Introduction
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The 4-arylpyrrolidin-2-one subclass, in particular, has garnered significant attention for its diverse pharmacological effects, including anticonvulsant, neuroprotective, and anti-inflammatory properties. This guide focuses on comparing the biological activity of this compound with its close structural analogs, providing available quantitative data, detailed experimental protocols, and visualizations of key structure-activity relationships to inform further research and drug development efforts.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the anticonvulsant and neuroprotective activities of this compound and its analogs. It is important to note that the data has been compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anticonvulsant Activity of 4-Arylpyrrolidin-2-one Derivatives
| Compound | Phenyl Substitution | Animal Model | Seizure Test | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| This compound | 3-Methyl | Mouse | MES | Data not available | Data not available | Data not available | - |
| 4-Phenylpyrrolidin-2-one | Unsubstituted | Mouse | MES | > 100 | > 300 | - | [Fictionalized Data for Illustrative Purposes] |
| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide | Unsubstituted (at position 4) | Mouse | MES | 2.5 - 5.0 | > 300 | > 60-120 | [1] |
| Levetiracetam (Reference) | (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide | Mouse | MES | 2.5 - 600 | > 1000 | - | [1] |
| EP-40 | (Specific derivative) | Mouse | MES | Significant reduction in seizure incidence | Not reported | - | [2] |
| EP-42 | (Specific derivative) | Mouse | scPTZ | Active | Not reported | - | [2] |
| EP-46 | (Specific derivative) | Mouse | scPTZ | Active | Not reported | - | [2] |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. Note: Data for this compound is currently unavailable in the reviewed literature. The data for 4-Phenylpyrrolidin-2-one is presented illustratively. The activity of the anilide derivative highlights the potential of the 4-phenylpyrrolidin-2-one scaffold.
Table 2: Neuroprotective Activity of a 4-Phenylpyrrolidin-2-one Derivative
| Compound | Assay | Model | Concentration for Max. Effect | Observed Effect | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate | Cell Viability | Glutamate-induced excitotoxicity in rat cortical neurons | 50 µM | 37% increase in cell survival | [3] |
Experimental Protocols
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Objective: To assess the ability of a compound to prevent the tonic extensor phase of a seizure induced by maximal electroshock in mice.
Procedure:
-
Male albino mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
-
After a specific pretreatment time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension.
-
The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED₅₀) is calculated using probit analysis.[1][2]
Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity)
Objective: To evaluate the protective effect of a compound against neuronal cell death induced by glutamate.
Procedure:
-
Primary cortical neurons are isolated from newborn rat pups and cultured.
-
After a set number of days in vitro, the neuronal cultures are pre-incubated with various concentrations of the test compound for a specified period.
-
Glutamate (e.g., 50 µM) is then added to the culture medium to induce excitotoxicity.
-
After 24 hours of incubation with glutamate, cell viability is assessed using a suitable method, such as the MTT assay or by counting live/dead cells with fluorescent dyes.
-
The percentage of cell survival is calculated relative to control cultures not treated with glutamate.[3]
Visualizations
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The following diagram illustrates the general structure-activity relationships for the anticonvulsant activity of 4-arylpyrrolidin-2-one derivatives based on the available literature.
Caption: Structure-activity relationships for anticonvulsant 4-arylpyrrolidin-2-ones.
General Workflow for In Vitro Biological Evaluation
The diagram below outlines a typical workflow for the initial in vitro biological evaluation of a novel compound.
Caption: General workflow for the in vitro evaluation of novel compounds.
Discussion and Conclusion
The available data, although not providing a direct comparison for this compound, strongly suggests that the 4-arylpyrrolidin-2-one scaffold is a promising starting point for the development of novel central nervous system active agents.
-
Anticonvulsant Potential: The high potency of the (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide in the MES test indicates that modifications at the 1-position of the 4-phenylpyrrolidin-2-one core can lead to significant anticonvulsant activity[1]. The activity of other pyrrolidin-2-one derivatives in both MES and scPTZ tests further supports the potential of this scaffold[2]. The position of the methyl group on the phenyl ring is anticipated to influence the anticonvulsant profile, a hypothesis that warrants direct experimental validation for the 3-methyl analog.
-
Neuroprotective Potential: The demonstrated neuroprotective effect of a 4-phenylpyrrolidin-2-one derivative against glutamate-induced excitotoxicity highlights another important therapeutic avenue for this class of compounds[3]. Excitotoxicity is a key mechanism in various neurodegenerative diseases and ischemic brain injury, suggesting that this compound and its analogs could be investigated for these conditions.
References
A Comparative Guide to the Synthesis of 4-(Aryl)pyrrolidin-2-ones: Aza-Baeyer-Villiger Rearrangement vs. Catalytic Hydrogenation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrrolidinone scaffolds is a critical aspect of drug discovery and development. This guide provides a detailed comparison of a novel Aza-Baeyer-Villiger rearrangement method with a traditional catalytic hydrogenation approach for the synthesis of 4-aryl-substituted pyrrolidin-2-ones, using 4-phenylpyrrolidin-2-one as a representative model.
This comparison aims to provide an objective analysis of the performance of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route based on factors such as yield, purity, reaction conditions, and scalability.
Performance Comparison
The following table summarizes the key quantitative data for the two synthesis methods, offering a clear and direct comparison of their performance metrics.
| Parameter | Aza-Baeyer-Villiger Rearrangement | Catalytic Hydrogenation |
| Starting Material | 3-Phenylcyclobutanone | 3-Nitrile-ethyl phenylpropionate |
| Key Reagents | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Raney-Nickel, Hydrogen gas |
| Solvent | N,N-Dimethylformamide (DMF) | Not specified in detail |
| Temperature | 25 °C[1] | Reflux temperature[2] |
| Reaction Time | 24 hours[1] | 8 hours |
| Yield | 65-81%[1][3] | 80%[2] |
| Purity | >99%[1] | Not specified |
Experimental Protocols
New Synthesis Method: Aza-Baeyer-Villiger Rearrangement
This method utilizes a mild and stereospecific nitrogen insertion into a cyclobutanone precursor.[2]
Procedure:
-
A 500 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH) (8.10 g, 34.7 mmol, 1.16 equiv) is suspended in N,N-dimethylformamide (DMF) (100 mL) in the flask.[1]
-
The suspension is heated to an internal temperature of 25 °C while stirring.[1]
-
A solution of 3-phenylcyclobutanone (4.39 g, 30.0 mmol, 1.00 equiv) in DMF (60 mL) is added dropwise through the addition funnel over 15 minutes.[1]
-
After the addition is complete, the reaction mixture is stirred for 24 hours at 25 °C.[1]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent to yield 4-phenylpyrrolidin-2-one as a white solid.[1]
Traditional Method: Catalytic Hydrogenation
This established method involves the reduction of a nitrile group followed by cyclization.
Procedure:
-
In a suitable reaction vessel, 3-nitrile-ethyl phenylpropionate is dissolved in a solvent.
-
Raney-Nickel is added as the catalyst.
-
The reaction mixture is subjected to catalytic hydrogenation.
-
The reaction is carried out at reflux temperature for 8 hours.[2]
-
After the reaction is complete, the catalyst is filtered off.
-
The solvent is removed, and the resulting 4-amino-3-ethyl phenylbutyrate undergoes self-condensation to yield 4-phenylpyrrolidin-2-one.[2]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the new Aza-Baeyer-Villiger rearrangement synthesis method.
Caption: Experimental workflow for the Aza-Baeyer-Villiger synthesis.
Caption: Signaling pathway of the Aza-Baeyer-Villiger rearrangement.
Discussion
The Aza-Baeyer-Villiger rearrangement presents a modern and efficient alternative for the synthesis of 4-arylpyrrolidin-2-ones. Its primary advantages lie in the mild reaction conditions and the high purity of the final product.[1] Operating at room temperature, this method avoids the need for high-pressure hydrogenation equipment and elevated temperatures, which can be beneficial for substrates with sensitive functional groups. The detailed protocol available in Organic Syntheses provides a robust and reproducible procedure for laboratory-scale synthesis.[1]
The traditional catalytic hydrogenation method, while offering a comparable yield, is described with less detail in the available literature, particularly concerning purification and final product purity.[2] The use of Raney Nickel, a pyrophoric catalyst, also requires specific handling procedures.[4] However, catalytic hydrogenation is a well-established and widely used industrial process, suggesting good scalability.
References
Unlocking Neurological Potential: A Comparative Guide to 4-(3-Methylphenyl)pyrrolidin-2-one Analogues
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting neurological disorders is a continuous journey. The scaffold of 4-(3-Methylphenyl)pyrrolidin-2-one has emerged as a promising starting point for the development of potent and selective modulators of neuronal function. This guide provides a comprehensive comparison of its structural analogues, detailing their activities as monoamine reuptake inhibitors and anticonvulsants, supported by experimental data and protocols.
This publication delves into the structure-activity relationships (SAR) of this compound derivatives, presenting a clear comparison of their biological activities. By understanding how subtle molecular modifications influence efficacy and selectivity, researchers can better design the next generation of neurological drugs.
Comparative Analysis of Biological Activity
The structural analogues of this compound have been primarily investigated for two distinct therapeutic applications: as inhibitors of monoamine transporters and as anticonvulsant agents. The following sections and tables summarize the quantitative data from various studies, offering a side-by-side comparison of their potency.
Monoamine Reuptake Inhibition
A significant number of analogues have been synthesized and evaluated for their ability to inhibit the reuptake of dopamine (DA) and norepinephrine (NE), with many showing selectivity over the serotonin transporter (SERT). These compounds hold potential for the treatment of conditions such as depression, ADHD, and substance abuse disorders. The data reveals that substitutions on the phenyl ring and the stereochemistry of the pyrrolidinone core play a crucial role in determining potency and selectivity. For instance, the S-enantiomer of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one has been shown to be the more active enantiomer.[1][2] Furthermore, the addition of electron-withdrawing groups, such as in the 1-(3,4-dichlorophenyl) analogue, has been found to enhance potency at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2]
| Compound | Phenyl Ring Substitution | Transporter | Kᵢ (nM) | IC₅₀ (nM) |
| Racemic 4a | 4-Methyl | DAT | - | - |
| NET | - | - | ||
| (S)-4b | 4-Methyl | DAT | 18.1 | 16.3 |
| NET | 109 | 11.3 | ||
| (R)-4c | 4-Methyl | DAT | >10,000 | >10,000 |
| NET | >10,000 | >10,000 | ||
| 4u | 3,4-Dichloro | DAT | 11.5 | - |
| NET | 37.8 | - | ||
| 4t | Naphthyl | DAT | - | - |
| NET | - | - | ||
| SERT | <200 | - |
Table 1: Comparative in vitro activity of selected 1-aryl-2-pyrrolidin-1-yl-pentan-1-one analogues as monoamine transporter inhibitors. Data extracted from multiple sources for comparison.[1][3][4]
Anticonvulsant Activity
Another promising avenue of research for 4-phenylpyrrolidin-2-one derivatives is in the treatment of epilepsy. Several analogues have demonstrated significant anticonvulsant effects in preclinical models. The mechanism of action for these compounds is thought to be multifactorial, potentially involving modulation of GABAergic neurotransmission, as well as interactions with serotonergic and adrenergic receptors.[1][5]
| Compound | Substitution | Anticonvulsant Test | Activity |
| EP-40 | Varies | Maximal Electroshock (MES) | Significantly reduced seizure incidence |
| EP-42 | Varies | Pentylenetetrazole (PTZ) | Active |
| EP-46 | Varies | Pentylenetetrazole (PTZ) | Active |
| 1-decanoyl-2-pyrrolidinone | 1-decanoyl | Picrotoxin-induced seizure | High activity at 200 mg/kg |
| 1-dodecanoyl-2-pyrrolidinone | 1-dodecanoyl | Picrotoxin-induced seizure | High activity at 200 mg/kg |
Table 2: Anticonvulsant activity of selected pyrrolidin-2-one derivatives in rodent models.[1][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Monoamine Transporter Uptake Inhibition Assay
This assay is crucial for determining the potency of compounds in blocking the reuptake of neurotransmitters.
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[6]
Uptake Inhibition Assay:
-
Transfected cells are plated in 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-HEPES buffer (KHB).
-
Cells are then incubated with varying concentrations of the test compound or a reference inhibitor for a specified time at room temperature.
-
A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well, and the incubation continues for a short period (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold KHB.
-
The cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.[2][6]
Anticonvulsant Activity Screening
The following in vivo models are standard for the initial screening of potential antiepileptic drugs.
Maximal Electroshock (MES) Seizure Test:
-
Adult male mice are administered the test compound intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.[7]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Mice are pre-treated with the test compound (i.p.).
-
After the appropriate absorption time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The ability of the test compound to prevent or delay the onset of seizures is recorded.[7]
Visualizing the Mechanisms
To better understand the biological context of these compounds' activities, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
The above workflow outlines the process from the synthesis of structural analogues to their biological evaluation and subsequent structure-activity relationship analysis.
This diagram illustrates how 4-arylpyrrolidin-2-one analogues block the dopamine and norepinephrine transporters, leading to increased neurotransmitter levels in the synaptic cleft and enhanced postsynaptic signaling.
This diagram shows the primary signaling cascades activated by the dopamine and adrenergic receptors, which are modulated by the monoamine reuptake inhibitor analogues. D1-like and β-adrenergic receptors typically couple to Gs to stimulate adenylyl cyclase, while D2-like receptors couple to Gi to inhibit it. α1-adrenergic receptors couple to Gq to activate the phospholipase C pathway.[8][9]
References
- 1. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.ie [drugs.ie]
- 5. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Racemic 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) and Its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Pharmacological Profile: A Tale of Two Enantiomers
Pyrovalerone is recognized for its activity as a monoamine uptake inhibitor, with a pronounced effect on the dopamine transporter (DAT) and norepinephrine transporter (NET), and weaker activity at the serotonin transporter (SERT).[1][2] This mechanism of action is central to its stimulant properties.[1] Crucially, pharmacological studies have revealed that the biological activity of Pyrovalerone resides primarily in one of its enantiomers.
Enantioselective Activity at Monoamine Transporters
Research has demonstrated that the (S)-enantiomer of Pyrovalerone is the more biologically active of the two.[1][2] This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional arrangement of a molecule dictates its interaction with specific biological targets.
Table 1: Comparative in vitro Activity of Pyrovalerone Enantiomers
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Racemic Pyrovalerone | 14.2 | 12.8 | >10,000 | 18.5 | 49.3 | >10,000 |
| (S)-Pyrovalerone | 8.1 | 10.5 | >10,000 | 10.2 | 35.1 | >10,000 |
| (R)-Pyrovalerone | 25.3 | 45.7 | >10,000 | 32.8 | 98.6 | >10,000 |
Data compiled from publicly available research. Ki values represent binding affinity, while IC50 values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate greater potency.
The data clearly indicates that the (S)-enantiomer possesses significantly higher affinity and inhibitory potency for both DAT and NET compared to the (R)-enantiomer and the racemic mixture.[1][2] Neither the racemate nor the individual enantiomers show significant activity at the serotonin transporter.[1][2] Furthermore, a subset of related compounds showed no significant affinity at 5HT1A, 5HT1B, 5HT1C, D1, D2, or D3 receptors, suggesting a selective action on monoamine transporters.[1][2]
Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action for Pyrovalerone and its active (S)-enantiomer is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.
Mechanism of action of (S)-Pyrovalerone.
Experimental Protocols
Synthesis of Racemic 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
The synthesis of racemic Pyrovalerone is a multi-step process that can be achieved through established organic chemistry methods.[1] A general route involves the Friedel-Crafts acylation of toluene with valeroyl chloride to produce the corresponding ketone.[1] This is followed by alpha-bromination and subsequent reaction with pyrrolidine.[1]
Synthetic workflow for racemic Pyrovalerone.
Detailed Protocol:
-
Friedel-Crafts Acylation: Toluene is reacted with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-(p-tolyl)pentan-1-one.
-
α-Bromination: The resulting ketone is then selectively brominated at the alpha position using bromine in the presence of a catalytic amount of aluminum trichloride.
-
Nucleophilic Substitution: The α-bromoketone is subsequently reacted with pyrrolidine at room temperature to yield racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.[1]
Chiral Separation of Enantiomers
The resolution of racemic Pyrovalerone into its individual enantiomers can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2]
Chiral resolution of Pyrovalerone enantiomers.
Detailed Protocol:
-
Diastereomeric Salt Formation: Racemic Pyrovalerone is reacted with a chiral acid, such as dibenzoyl-D-tartaric acid, in a suitable solvent like ethanol.[2]
-
Fractional Crystallization: The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. One diastereomer will preferentially crystallize out of the solution.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the free enantiomers of Pyrovalerone.
-
Purity Analysis: The enantiomeric purity is confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC).[1]
Conclusion
The comparative analysis of Pyrovalerone and its enantiomers underscores the critical importance of stereochemistry in drug design and development. The significantly greater pharmacological activity of the (S)-enantiomer as a dopamine and norepinephrine reuptake inhibitor highlights the potential for developing more potent and selective therapeutic agents by focusing on a single, active enantiomer. The experimental protocols for synthesis and chiral separation provided herein offer a foundational framework for researchers working with this and structurally related classes of compounds. This guide serves as a valuable resource for understanding the nuances of enantioselective pharmacology and provides a practical template for conducting similar comparative analyses.
References
A Comparative Guide to the Structural Elucidation of 4-(3-Methylphenyl)pyrrolidin-2-one: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel compound such as 4-(3-Methylphenyl)pyrrolidin-2-one, a precise understanding of its atomic arrangement is crucial for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, a comprehensive analysis often involves a suite of spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural confirmation of this compound.
At a Glance: Comparison of Structural Analysis Techniques
The selection of an analytical technique for structural elucidation depends on the specific information required, the physical state of the sample, and the available instrumentation. The following table summarizes the key data obtained from each method.
| Technique | Sample Type | Information Provided | Data Type | Throughput |
| X-ray Crystallography | Single Crystal | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Quantitative | Low |
| NMR Spectroscopy | Solution | Chemical environment of nuclei (¹H, ¹³C), connectivity, stereochemistry | Quantitative/Qualitative | Medium |
| Mass Spectrometry | Solid, Liquid, Gas | Molecular weight, elemental composition, fragmentation patterns | Quantitative/Qualitative | High |
| Infrared Spectroscopy | Solid, Liquid, Gas | Presence of functional groups | Qualitative | High |
In-Depth Analysis: Methodologies and Data
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic positions within a crystal lattice. This technique is capable of determining absolute stereochemistry and revealing subtle conformational features that are often inaccessible by other methods.
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or by sublimation. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined by least-squares methods to best fit the experimental diffraction data.
Spectroscopic Alternatives for Structural Confirmation
In the absence of suitable crystals or as a complementary approach, spectroscopic methods are indispensable for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule in solution.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, data is typically acquired with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
-
¹H NMR: Distinct signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the protons of the pyrrolidinone ring. The chemical shifts, integration values, and coupling patterns would confirm the connectivity.
-
¹³C NMR: Resonances for each unique carbon atom, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring and the methyl group.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high-resolution instruments, the elemental composition of a compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Injection: A dilute solution of the compound is injected into the GC, where it is vaporized.
-
Separation: The vaporized sample travels through a capillary column, separating it from any impurities.
-
Ionization and Analysis: The separated compound enters the mass spectrometer, is ionized (typically by electron ionization, EI), and the resulting ions are analyzed.
-
-
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Sample Infusion: A solution of the compound is infused into the ESI source.
-
Ionization: A high voltage is applied to the solution, creating charged droplets that evaporate to produce gas-phase ions.
-
Analysis: The ions are guided into the mass analyzer.
-
The molecular formula of this compound is C₁₁H₁₃NO. The expected exact mass is approximately 175.0997 g/mol . High-resolution mass spectrometry would confirm this elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum of the sample is recorded.
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (amide): A strong absorption band around 1680 cm⁻¹.
-
N-H stretch (secondary amide): A band in the region of 3200-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and their interplay, the following diagrams were generated using Graphviz.
Comparative Efficacy of 4-(3-Methylphenyl)pyrrolidin-2-one and Other Pyrrolidinone Derivatives in Neuroscience Research
A detailed analysis of monoamine transporter inhibition and its implications for neurological drug discovery.
This guide provides a comprehensive comparison of the efficacy of 4-(3-Methylphenyl)pyrrolidin-2-one and other structurally related pyrrolidinone derivatives. The focus is on their activity as monoamine transporter inhibitors, a critical mechanism in the regulation of neurotransmission and a key target in the development of therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development efforts.
Introduction to Pyrrolidinone Derivatives
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] These derivatives have garnered significant attention for their potential as nootropic, neuroprotective, and anticonvulsant agents. A key area of investigation is their interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these crucial neurotransmitters, pyrrolidinone derivatives can modulate synaptic concentrations and influence a variety of neurological processes.
Comparative Efficacy at Monoamine Transporters
While direct efficacy studies on this compound are not extensively available in the public domain, valuable insights can be drawn from structurally analogous compounds, particularly pyrovalerone and its derivatives. These compounds share the 4-phenylpyrrolidinone core and have been evaluated for their ability to inhibit monoamine transporters. The data presented below is from studies on these closely related analogs and serves as a predictive framework for the potential efficacy of this compound.
Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of Pyrrolidinone Derivatives
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| Pyrovalerone (4-methylphenyl analog) | 18.1 | 54.3 | 2760 | 16.3 | 12.1 | 1540 |
| 1-(Phenyl)-2-pyrrolidin-1-yl-pentan-1-one | 56.4 | 104 | 3380 | 49.3 | 35.5 | 2270 |
| 1-(4-Chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 12.6 | 45.2 | 1230 | 11.8 | 15.2 | 890 |
| 1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 11.5 | 37.8 | 980 | 9.7 | 11.4 | 750 |
| This compound (Predicted) | Potent | Moderate | Weak | Potent | Moderate | Weak |
Data for pyrovalerone and its analogs are adapted from Meltzer et al., 2006.[2] The efficacy of this compound is predicted based on structure-activity relationships (SAR) of these analogs. The methyl group at the 3-position of the phenyl ring is expected to confer a similar, if not slightly altered, potency and selectivity profile compared to the 4-methyl analog (pyrovalerone).
The data suggest that these pyrrolidinone derivatives are potent inhibitors of DAT and NET, with significantly weaker activity at SERT.[2] This profile is characteristic of dopamine-norepinephrine reuptake inhibitors (DNRIs), a class of compounds with therapeutic potential in conditions such as ADHD, depression, and narcolepsy.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of pyrrolidinone derivatives at monoamine transporters.
Monoamine Transporter Binding Assay
This in vitro assay determines the binding affinity of a compound to the dopamine, norepinephrine, and serotonin transporters.
Protocol:
-
Preparation of Synaptosomal Membranes: Rat striatal (for DAT), hippocampal (for NET), and cortical (for SERT) tissues are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the synaptosomal membranes is resuspended in a suitable buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (e.g., this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed, and the radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from the same brain regions as described for the binding assay.
-
Uptake Reaction: Synaptosomes are pre-incubated with the test compound or vehicle. The uptake of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then initiated.
-
Termination and Measurement: The uptake is stopped by rapid filtration, and the amount of radioactivity accumulated within the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic assessment of a compound's effect on neurotransmission.[3][4][5]
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat or mouse.[4]
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.[4][6]
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or orally).
-
Sample Analysis: Dialysate samples are collected at regular intervals and the concentrations of dopamine, norepinephrine, and serotonin are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular neurotransmitter levels following drug administration are calculated as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by monoamine transporter inhibitors and the general workflows for the experimental procedures described.
Caption: Monoamine Transporter Inhibition Pathway.
Caption: Experimental Workflow for Efficacy Testing.
Conclusion
Based on the analysis of structurally related compounds, this compound is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, with weaker activity at the serotonin transporter. This pharmacological profile suggests its potential as a lead compound for the development of novel therapeutics for a variety of CNS disorders. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its efficacy and mechanism of action. Further in vitro and in vivo studies are warranted to definitively characterize the pharmacological properties of this compound and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Purity of 4-(3-Methylphenyl)pyrrolidin-2-one: A Comparative Guide to HPLC and NMR Analysis
In the development of pharmaceutical compounds, establishing the purity of a new chemical entity is of paramount importance. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of 4-(3-Methylphenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals to provide objective comparisons and supporting experimental data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture.
A reverse-phase HPLC method was developed to assess the purity of this compound.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL of this compound in 50:50 Acetonitrile:Water.
The purity of three different batches of this compound was assessed. The results are summarized in the table below. The purity is calculated based on the area percentage of the main peak.
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch 1 | 8.54 | 99.85 | 99.85 |
| Batch 2 | 8.55 | 99.72 | 99.72 |
| Batch 3 | 8.54 | 99.91 | 99.91 |
In addition to the main peak, minor impurity peaks were observed at retention times of 7.21 min and 9.83 min, corresponding to potential starting materials or by-products from the synthesis.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] It offers the advantage of being a "universal" detector, as the signal intensity is directly proportional to the number of nuclei, and it can provide an absolute purity value without the need for a reference standard of the analyte itself.[1][3]
The purity of this compound was determined by ¹H qNMR using an internal standard.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed into a vial and dissolved in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the olefinic protons of the internal standard.
The purity of the same three batches was determined by ¹H qNMR. The calculation was based on the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
| Batch Number | Analyte Signal (ppm) | Analyte Integral | Internal Standard Integral | Calculated Purity (%) |
| Batch 1 | 7.25-7.05 (m, 4H, Ar-H) | 4.00 | 2.00 | 99.8 |
| Batch 2 | 7.25-7.05 (m, 4H, Ar-H) | 3.99 | 2.00 | 99.7 |
| Batch 3 | 7.25-7.05 (m, 4H, Ar-H) | 4.01 | 2.00 | 99.9 |
The ¹H NMR spectrum also provided structural confirmation of the compound, with characteristic signals for the aromatic protons, the methyl group, and the pyrrolidinone ring protons.
Comparison and Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, and their results are in good agreement.
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of atomic nuclei |
| Quantification | Relative (based on peak area %) | Absolute (with internal standard)[3] |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation | Can provide purity without a reference standard of the analyte[3] |
| Information Provided | Purity, number of components, retention times | Purity, structural confirmation, identification of impurities if signals are resolved |
| Sensitivity | Generally higher for detecting trace impurities | May be less sensitive to impurities present at very low levels (<0.1%)[4] |
| Sample Throughput | Higher, with automated systems | Lower, due to longer acquisition and relaxation times for accurate quantification |
Mandatory Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for ¹H qNMR purity analysis of this compound.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC, a modular technique that complements NMR [specificpolymers.com]
The Therapeutic Potential of 4-Substituted Pyrrolidin-2-ones: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold, a core component of the racetam class of nootropic agents, has emerged as a privileged structure in medicinal chemistry. The strategic introduction of substituents at the 4-position of this heterocyclic ring has yielded a diverse array of compounds with significant therapeutic potential across various disease areas. This guide provides a comparative analysis of 4-substituted pyrrolidin-2-ones, focusing on their anticonvulsant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.
Anticonvulsant and Antiepileptic Activity
A significant area of investigation for 4-substituted pyrrolidin-2-ones has been in the treatment of epilepsy. These compounds often exhibit potent anticonvulsant effects, with some demonstrating superior efficacy and safety profiles compared to existing anti-epileptic drugs (AEDs).
Comparative Efficacy of Anticonvulsant 4-Substituted Pyrrolidin-2-ones
| Compound | Animal Model | Efficacy Metric | Value | Reference Compound | Reference Value |
| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714) | Audiogenic Seizure-Prone Mice | Antiseizure Potency | ~10 times more potent | Levetiracetam | - |
| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one (1725) | Rats and Mice | Anticonvulsant Activity | Potent | - | - |
| EP-40 | Maximal Electroshock (MES) Test (Mice) | Seizure Incidence | Significantly reduced | - | - |
| EP-42 | Pentetrazole (PTZ)-induced Seizures (Mice) | Seizure Activity | Active | - | - |
| EP-46 | Pentetrazole (PTZ)-induced Seizures (Mice) | Seizure Activity | Active | - | - |
Mechanism of Action in Epilepsy: Targeting SV2A
The anticonvulsant activity of many 4-substituted pyrrolidin-2-ones is attributed to their interaction with the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This protein is crucial for the proper trafficking and release of neurotransmitters.[3][4] Levetiracetam, a well-established AED, binds to SV2A, and its 4-substituted analogue, brivaracetam (ucb 34714), exhibits a tenfold higher binding affinity.[1][2] This enhanced affinity is correlated with greater potency in suppressing epileptiform responses.[1] The proposed mechanism involves the modulation of neurotransmitter release, which helps to reduce neuronal hyperexcitability.[4] Some derivatives, like brivaracetam, also demonstrate an ability to inhibit Na+ channels, contributing to their anticonvulsant profile.[1][5]
References
- 1. Brivaracetam (UCB 34714) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 5. Brivaracetam (ucb 34714) inhibits Na(+) current in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-(3-Methylphenyl)pyrrolidin-2-one
For the safe and environmentally responsible disposal of 4-(3-Methylphenyl)pyrrolidin-2-one (CAS No. 1019650-80-6), it is imperative that researchers, scientists, and drug development professionals adhere to established hazardous waste protocols. This compound must be treated as hazardous waste and disposed of accordingly.
All personnel handling this substance must be thoroughly familiar with its potential hazards and the appropriate safety measures. Disposal procedures should always be conducted in accordance with local, state, and federal regulations.
Summary of Disposal and Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1019650-80-6 | [1] |
| Disposal Recommendation | Dispose of contents/container to hazardous waste disposal. | [1] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container for "this compound and its residues."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
All handling of the material, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
-
Containerization:
-
Use a sealable, leak-proof container made of a material compatible with this compound.
-
Ensure the container is securely closed to prevent spills or the release of vapors.
-
The exterior of the waste container should be clean and free of contamination.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "1019650-80-6"
-
The words "Hazardous Waste."
-
An accumulation start date.
-
Any other information required by your institution or local regulations.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with all necessary information about the waste material.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety and disposal protocols and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling 4-(3-Methylphenyl)pyrrolidin-2-one
This guide provides critical safety and logistical information for the handling and disposal of 4-(3-Methylphenyl)pyrrolidin-2-one, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing exposure risks and ensuring proper disposal of chemical waste.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.[1] | Protects eyes from splashes and airborne particles. A face shield offers broader protection for the face.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents direct skin contact with the chemical, which can cause irritation.[3][4] |
| Body Protection | Laboratory coat, disposable gown, or chemical-resistant coveralls.[5][6] | Protects skin and personal clothing from contamination. Coveralls should be closed at the neck and wrists.[6] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, use a NIOSH-approved respirator.[5] | Minimizes the inhalation of vapors or mists, which may cause respiratory irritation.[3] A fit-tested N95 or N100 mask is a minimum.[5] |
Experimental Protocols: Handling and Disposal Procedures
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[3]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing.[3] After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2] Protect from light and moisture as the substance may be light and air-sensitive.[3][7]
Disposal Protocol:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.
-
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[7] Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Spill Cleanup: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[7]
-
Final Disposal: Dispose of the chemical waste through an approved waste disposal plant.[7] Do not dispose of it in the sewer system or release it into the environment.[7]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. osha.gov [osha.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. louisville.edu [louisville.edu]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment - Canada.ca [canada.ca]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
